Ripazepam
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26308-28-1 |
|---|---|
Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-ethyl-3-methyl-8-phenyl-4,6-dihydropyrazolo[4,5-e][1,4]diazepin-5-one |
InChI |
InChI=1S/C15H16N4O/c1-3-19-15-13(10(2)18-19)17-12(20)9-16-14(15)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,20) |
InChI Key |
YFHYNLHGFKXAIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)NC(=O)CN=C2C3=CC=CC=C3 |
Appearance |
Solid powder |
Other CAS No. |
26308-28-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ripazepam; CCRIS 552; CI-683; Cl-68; BRN 0819726; Pyrazapon. |
Origin of Product |
United States |
Foundational & Exploratory
Ripazepam's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ripazepam, a pyrazolodiazepinone derivative, is recognized for its anxiolytic properties.[1] Like other compounds in the benzodiazepine class, its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] This guide provides a detailed technical overview of the mechanism of action of this compound and related pyrazolodiazepinones on GABA-A receptors. Due to the limited availability of specific quantitative data for this compound, this document leverages data from structurally similar and well-studied benzodiazepines to illustrate the core principles of action, experimental evaluation, and signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this class of compounds.
Introduction to this compound and the GABA-A Receptor
This compound is a pyrazolodiazepinone derivative that has demonstrated anxiolytic effects in preclinical studies.[1] It belongs to the broader class of benzodiazepines, which are widely recognized for their sedative, hypnotic, anxiolytic, and anticonvulsant effects.[4] These therapeutic actions are mediated through their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which form a central chloride (Cl⁻) permeable pore. The binding of the endogenous neurotransmitter GABA to its sites at the β+/α- interfaces triggers a conformational change, opening the channel and allowing an influx of Cl⁻ ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
Benzodiazepines, including this compound, do not bind to the same site as GABA. Instead, they bind to a distinct allosteric site located at the α+/γ- subunit interface. By binding to this site, they enhance the effect of GABA, a mechanism known as positive allosteric modulation. This potentiation of GABAergic inhibition is the foundation of the pharmacological effects of this compound and other benzodiazepines.
Molecular Mechanism of Action
The binding of this compound to the benzodiazepine site on the GABA-A receptor induces a conformational change in the receptor that increases its affinity for GABA. This leads to an increase in the frequency of channel opening when GABA is present, resulting in a greater influx of chloride ions and a more potent inhibitory signal. It is important to note that benzodiazepines do not open the chloride channel in the absence of GABA; they are modulators, not direct agonists.
Quantitative Analysis of Benzodiazepine-GABA-A Receptor Interactions
While specific quantitative data for this compound is limited, the following tables summarize typical quantitative data for the well-characterized benzodiazepine, Diazepam, to illustrate the key parameters used in assessing the interaction of these compounds with GABA-A receptors. This data is derived from various in vitro studies.
Table 1: Binding Affinity (Ki) of Diazepam for different GABA-A Receptor Subtypes
| GABA-A Receptor Subtype | Ki (nM) | Reference |
| α1β2γ2 | 1.5 - 20 | |
| α2β2γ2 | 1.5 - 20 | |
| α3β2γ2 | 1.5 - 20 | |
| α5β2γ2 | 1.5 - 20 |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. The data for Diazepam shows relatively low nanomolar affinity across multiple receptor subtypes.
Table 2: Efficacy (EC50) of Diazepam in Potentiating GABA-induced Currents
| GABA-A Receptor Subtype | GABA Concentration | Diazepam EC50 (nM) | Reference |
| α1β2γ2 | EC5-EC20 | 20 - 100 | |
| α2β2γ2 | EC5-EC20 | 20 - 100 | |
| α3β2γ2 | EC5-EC20 | 20 - 100 | |
| α5β2γ2 | EC5-EC20 | 20 - 100 |
Note: EC50 represents the concentration of the drug that produces 50% of its maximal effect. For benzodiazepines, this is typically the potentiation of a submaximal GABA-induced current. The EC50 for Diazepam's potentiation of GABA currents is in the low nanomolar range.
Experimental Protocols
The characterization of this compound's mechanism of action on GABA-A receptors would involve two primary experimental approaches: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for various GABA-A receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells (e.g., HEK293 or Sf9 cells) stably or transiently expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are prepared. Alternatively, brain tissue homogenates (e.g., rat cortex or cerebellum) can be used.
-
Radioligand: A radiolabeled benzodiazepine with high affinity, such as [³H]Flunitrazepam or [³H]Ro15-1788, is used.
-
Competition Binding Assay:
-
A fixed concentration of the radioligand is incubated with the prepared membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
The incubation is carried out in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled benzodiazepine (e.g., Diazepam).
-
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow across the membrane of a cell expressing ion channels, allowing for the functional characterization of this compound's effect on GABA-A receptor activity.
Objective: To determine the efficacy (EC50) and maximal potentiation of this compound on GABA-induced chloride currents.
Methodology:
-
Expression System: Xenopus laevis oocytes are injected with cRNAs encoding the subunits of the desired GABA-A receptor subtype. The oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., standard frog Ringer's solution).
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording. The membrane potential is held at a fixed voltage (e.g., -60 mV).
-
-
Drug Application:
-
A baseline GABA-induced current is established by applying a sub-maximal concentration of GABA (typically the EC5-EC20).
-
Increasing concentrations of this compound are co-applied with the same concentration of GABA.
-
The potentiation of the GABA-induced current by each concentration of this compound is measured.
-
-
Data Analysis:
-
The potentiation is calculated as the percentage increase in the current amplitude in the presence of this compound compared to the current induced by GABA alone.
-
A dose-response curve is constructed by plotting the percentage potentiation against the logarithm of the this compound concentration.
-
The EC50 and the maximal potentiation (Emax) are determined by fitting the data to a sigmoidal dose-response equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: GABA-A Receptor Signaling Pathway with this compound Modulation.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Two-Electrode Voltage Clamp Electrophysiology.
Conclusion
This compound, as a pyrazolodiazepinone derivative, is presumed to exert its anxiolytic effects through the positive allosteric modulation of GABA-A receptors, a mechanism shared with classical benzodiazepines. While specific quantitative data on this compound's interaction with GABA-A receptor subtypes is not extensively available, the established methodologies of radioligand binding assays and electrophysiological recordings provide a robust framework for its characterization. Understanding the nuances of its binding affinity and efficacy across different GABA-A receptor subtypes is crucial for a comprehensive evaluation of its therapeutic potential and side-effect profile. This guide provides the foundational knowledge and experimental approaches necessary for researchers and drug development professionals to investigate the detailed mechanism of action of this compound and similar compounds.
References
- 1. Diazepam action on gamma-aminobutyric acid-activated chloride currents in internally perfused frog sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Preclinical Profile of Ripazepam: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ripazepam (also known as CI-683 and Pyrazapon) is a pyrazolodiazepinone derivative, structurally related to the benzodiazepine class of drugs.[1][2] Developed in the early 1970s, it was identified as a potential anxiolytic agent.[3] Like benzodiazepines, this compound is understood to exert its effects through positive allosteric modulation of gamma-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter system in the central nervous system.[4] Despite showing promise in preclinical models, this compound was never marketed for human use.[3] This technical guide provides a comprehensive overview of the available preclinical pharmacological data on this compound, including its mechanism of action, behavioral effects in animal models, and available toxicological data. Due to the limited availability of primary literature, this guide also includes generalized experimental protocols and workflows relevant to the preclinical assessment of anxiolytic compounds of this class.
Mechanism of Action
This compound is classified as a positive allosteric modulator of GABA-A receptors. This mechanism is shared with benzodiazepines. It binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding event enhances the effect of GABA by increasing the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron. This hyperpolarization makes the neuron less likely to fire, resulting in the central nervous system depressant effects, including anxiolysis and sedation.
Preclinical Pharmacological Data
While the primary literature detailing the full dose-response characteristics of this compound is not publicly available, summaries and secondary sources consistently report its anxiolytic effects in animal models. The key findings are summarized below.
Table 1: Summary of Preclinical Findings for this compound
| Pharmacological Effect | Animal Model | Observations | Reference |
| Anxiolytic Activity | Various animal models | Demonstrated anxiolytic effects in pharmacological tests. | |
| Sedative Properties | Not specified | Reported to have sedative properties. | |
| Muscle Relaxant Properties | Not specified | Implied to have muscle relaxant effects, typical of its class. |
Experimental Protocols
Detailed experimental protocols used specifically for this compound are not available in the accessible literature. However, the following are generalized, yet detailed, methodologies for key behavioral assays used to assess the anxiolytic potential of benzodiazepine-like compounds.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus: A plus-shaped maze, typically made of a non-reflective material, elevated from the floor. It consists of two open arms and two enclosed arms of equal dimensions, connected by a central platform.
Procedure:
-
Acclimation: Animals (mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: this compound or a vehicle control is administered at predetermined doses and route (e.g., intraperitoneal, oral) at a specific time before the test (e.g., 30 minutes).
-
Testing: Each animal is placed individually on the central platform of the maze, facing an open arm. The animal is allowed to freely explore the maze for a 5-minute session.
-
Data Collection: The session is recorded by a video camera and analyzed using tracking software. Key parameters measured include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
Light-Dark Box Test
This test is also based on the conflict between the exploratory drive of rodents and their natural aversion to brightly lit, open spaces.
Apparatus: A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment. An opening connects the two compartments.
Procedure:
-
Acclimation: Similar to the EPM test, animals are acclimated to the testing room.
-
Drug Administration: this compound or a vehicle control is administered prior to the test.
-
Testing: Each animal is placed in the center of the light compartment and allowed to explore the apparatus for a 5 to 10-minute session.
-
Data Collection: The session is recorded and analyzed. Key parameters include:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Data Analysis: Anxiolytic effects are inferred from a significant increase in the time spent in the light compartment and the number of transitions between compartments.
Toxicology
Long-term carcinogenicity studies were conducted for this compound in both mice and rats.
Table 2: Summary of Carcinogenicity Studies of this compound
| Species | Dose (in diet) | Duration | Key Findings | Reference |
| CD-1 Mice | 15 mg/kg/day, 150 mg/kg/day | 78 weeks | - Increased incidence of benign liver tumors in males at 150 mg/kg/day. | |
| CD Rats | 15 mg/kg/day, 150 mg/kg/day | 104 weeks | - Suppression of body weight gain at 150 mg/kg/day.- No significant increase in tumor rates. |
No information was available regarding the genetic and reproductive toxicity of this compound.
Pharmacokinetics
Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models are not well-documented in the available literature. It is typically administered orally, and like other benzodiazepine derivatives, it is expected to be metabolized in the liver.
Conclusion
This compound is a pyrazolodiazepinone derivative that demonstrated anxiolytic properties in early preclinical studies, consistent with its mechanism of action as a positive allosteric modulator of the GABA-A receptor. However, a comprehensive, quantitative pharmacological profile of this compound is not publicly available, which has limited a deeper understanding of its preclinical characteristics. The information presented in this guide, including generalized experimental protocols, provides a framework for understanding the preclinical evaluation of this compound and similar anxiolytic compounds. Further research would be necessary to fully elucidate its detailed pharmacological and pharmacokinetic profile.
References
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Ripazepam
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the synthesis and chemical characterization of Ripazepam based on publicly available information. Specific experimental protocols and detailed characterization data for this compound are not extensively available in the public domain. Therefore, this guide includes representative methodologies and data from closely related compounds to illustrate the principles and techniques applicable to the analysis of this compound.
Introduction
This compound is a pyrazolodiazepine derivative, a class of compounds structurally related to benzodiazepines. It has demonstrated anxiolytic effects in preclinical studies, although it has not been marketed for human use.[1] This guide details the known synthesis pathway of this compound and outlines the standard methods for its chemical characterization, providing researchers with a foundational understanding of its chemistry.
Synthesis of this compound
The synthesis of this compound is a two-step process as described in the scientific literature.[1] The overall reaction involves the condensation of a substituted pyrazole with a glycine ester, followed by cyclization to form the diazepine ring.
Synthesis Pathway
The synthesis proceeds as follows:
Step 1: Condensation
4-amino-1-ethyl-3-methylpyrazol-5-yl phenyl ketone reacts with glycine ethyl ester hydrochloride in a piperidine/pyridine solvent system. This reaction forms an intermediate through the formation of a Schiff base, which then undergoes rearrangement.
Step 2: Cyclization
The intermediate from Step 1 is treated with ammonium hydroxide in a dichloromethane/ethyl acetate solvent system. This step facilitates the intramolecular cyclization to form the seven-membered diazepine ring of this compound. The final product is then purified by recrystallization from toluene.[1]
Caption: Synthesis pathway of this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound, based on the known reaction and general organic chemistry principles.
Step 1: Synthesis of the Intermediate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-1-ethyl-3-methylpyrazol-5-yl phenyl ketone (1 equivalent) in a 1:1 mixture of piperidine and pyridine.
-
Add glycine ethyl ester hydrochloride (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude intermediate can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Step 2: Synthesis and Purification of this compound
-
Dissolve the crude intermediate from Step 1 in a mixture of dichloromethane and ethyl acetate.
-
Add a concentrated solution of ammonium hydroxide and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the cyclization by TLC.
-
Once the reaction is complete, separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Recrystallize the crude product from hot toluene to yield pure this compound as a pale-yellow crystalline solid.[1]
Chemical Characterization
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Physical Properties
The known physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Appearance | Pale-yellow crystalline solid | [1] |
| Melting Point | 221–223 °C | |
| Molecular Formula | C₁₅H₁₆N₄O | |
| Molar Mass | 268.32 g/mol | |
| CAS Number | 26308-28-1 |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments.
-
¹³C NMR: Provides information about the number of different types of carbon atoms.
Expected ¹H NMR Spectral Data for this compound (Illustrative)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proposed) |
| ~7.2-7.8 | m | 5H | Phenyl protons |
| ~4.0 | q | 2H | -CH₂- (ethyl group) |
| ~3.5 | s | 2H | -CH₂- (diazepine ring) |
| ~2.4 | s | 3H | -CH₃ (pyrazole ring) |
| ~1.4 | t | 3H | -CH₃ (ethyl group) |
Expected ¹³C NMR Spectral Data for this compound (Illustrative)
| Chemical Shift (δ, ppm) | Assignment (Proposed) |
| ~170 | C=O (amide) |
| ~160 | C=N |
| ~128-140 | Aromatic and pyrazole carbons |
| ~45 | -CH₂- (ethyl group) |
| ~40 | -CH₂- (diazepine ring) |
| ~15 | -CH₃ (pyrazole ring) |
| ~13 | -CH₃ (ethyl group) |
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands for this compound (Illustrative)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3200-3400 | N-H stretch (amide) |
| ~2850-3000 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (amide) |
| ~1610 | C=N stretch |
| ~1400-1600 | C=C stretch (aromatic) |
MS provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Ion [M]⁺ | m/z 268.1324 (calculated for C₁₅H₁₆N₄O) |
| [M+H]⁺ | m/z 269.1397 |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of pharmaceutical compounds.
Representative HPLC Method for this compound
A Reverse-Phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (or a suitable buffer) in an isocratic or gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where this compound shows maximum absorbance (e.g., 254 nm) |
| Injection Volume | 20 µL |
This method would be used to determine the retention time of this compound and to quantify its purity by measuring the area of the main peak relative to the total area of all peaks.
Characterization Workflow
The following diagram illustrates a typical workflow for the chemical characterization of a synthesized compound like this compound.
Caption: General workflow for chemical characterization.
Conclusion
This technical guide provides a framework for the synthesis and chemical characterization of this compound. While detailed experimental data for this compound is limited in publicly accessible literature, the provided synthesis route and the illustrative characterization data for related compounds offer valuable guidance for researchers in the field of medicinal chemistry and drug development. Further research to obtain and publish the specific analytical data for this compound would be a valuable contribution to the scientific community.
References
In Vivo Anxiolytic Profile of Ripazepam in Rodent Models: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ripazepam, a pyrazolodiazepine derivative, has been identified as a compound with potential anxiolytic properties based on early preclinical research in animal models. Despite demonstrating a promising profile, it was never commercialized for human use. This technical guide consolidates the available, albeit limited, information on the in vivo anxiolytic effects of this compound in rodent models. Due to the constraints of publicly accessible literature, specific quantitative data from seminal studies, such as those by Poschel et al. (1974), could not be retrieved. Consequently, this document focuses on the qualitative anxiolytic potential of this compound, the presumed mechanism of action based on its chemical class, and detailed, generalized protocols for the primary rodent models used to assess anxiolytic drugs.
Introduction
This compound is a pyrazolodiazepine that has been noted for its anxiolytic effects in pharmacological screening in animals.[1] As a member of the benzodiazepine-related class of compounds, its mechanism of action is presumed to involve the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system. This guide aims to provide a comprehensive overview of the methodologies used to evaluate compounds like this compound for their anxiolytic potential in rodent models.
Presumed Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines and related compounds exert their anxiolytic, sedative, and anticonvulsant effects by binding to a specific site on the GABA-A receptor complex, distinct from the GABA binding site. This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and a subsequent hyperpolarization of the neuron. This potentiation of GABAergic inhibition results in a reduction of neuronal excitability and is the basis for the anxiolytic effects observed with this class of drugs.
Caption: Presumed signaling pathway for this compound's anxiolytic action.
Rodent Models for Anxiolytic Activity Assessment
The anxiolytic properties of compounds are typically evaluated using a battery of behavioral tests in rodents. These models are designed to create a conflict between the animal's natural exploratory behavior and its aversion to novel, open, or brightly lit spaces.
The Elevated Plus-Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of four arms arranged in a plus shape and elevated from the floor. Two arms are enclosed by high walls (closed arms), and two are without walls (open arms). Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Apparatus:
-
A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm).
-
The maze should be elevated to a height of 50-70 cm above the floor.
-
The material should be non-reflective and easy to clean (e.g., dark-colored PVC or wood).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control at a predetermined time before testing (e.g., 30-60 minutes for intraperitoneal injection).
-
Testing:
-
Place the rodent on the central platform of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
An increase in these percentages is indicative of an anxiolytic effect.
-
-
Cleaning: Thoroughly clean the maze with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.
Caption: Experimental workflow for the Elevated Plus-Maze test.
The Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their natural tendency to explore novel environments. The apparatus consists of a box divided into a large, brightly lit compartment and a smaller, dark compartment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
Apparatus:
-
A rectangular box divided into two compartments: a large (2/3 of the area) white, open-topped, and brightly illuminated compartment, and a small (1/3 of the area) black, covered, and dark compartment.
-
An opening (e.g., 7.5 x 7.5 cm) in the partition allows the animal to move between the compartments.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour prior to the test.
-
Drug Administration: Administer this compound or vehicle control at a specified time before the test.
-
Testing:
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore the apparatus for a 5 to 10-minute period.
-
Record the session with an overhead video camera.
-
-
Data Analysis:
-
Measure the following parameters:
-
Time spent in the light compartment.
-
Number of transitions between the light and dark compartments.
-
Latency to first enter the dark compartment.
-
-
Anxiolytic activity is indicated by a significant increase in the time spent in the light compartment and the number of transitions.
-
-
Cleaning: Clean the apparatus thoroughly between trials to remove any scent cues.
Caption: Experimental workflow for the Light-Dark Box test.
Quantitative Data on this compound's Anxiolytic Effects
As of the latest literature review, specific quantitative data from primary studies on the anxiolytic effects of this compound in rodent models (e.g., dose-response in the EPM or light-dark box test) are not available in the public domain. The seminal work by Poschel et al. (1974), which is cited as demonstrating these effects, could not be accessed for this review. A study on the carcinogenicity of this compound in rodents utilized doses of 15 and 150 mg/kg administered in the diet over extended periods, but this study did not report on the anxiolytic outcomes. Without access to the primary pharmacological studies, a detailed quantitative summary cannot be provided.
Conclusion
References
An In-depth Technical Guide to the Benzodiazepine Receptor Binding Affinity of Ripazepam
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available scientific literature, specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for ripazepam at individual GABA-A receptor subtypes has not been publicly reported. This compound is a pyrazolodiazepine that has demonstrated anxiolytic effects in animal models but was not commercially marketed for human use. This guide provides a comprehensive framework for understanding the potential binding profile of this compound and the methodologies that would be employed to determine its affinity for various benzodiazepine receptor subtypes.
Introduction to this compound and the GABA-A Receptor
This compound (CI-683) is a pyrazolodiazepine derivative with demonstrated anxiolytic properties in preclinical studies. Like other benzodiazepines, its pharmacological effects are mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. These receptors are ligand-gated chloride ion channels that, upon activation by GABA, lead to hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.
The benzodiazepine binding site on the GABA-A receptor is an allosteric site, meaning it is distinct from the GABA binding site. When a benzodiazepine binds to this site, it enhances the effect of GABA, increasing the frequency of chloride channel opening and resulting in a more potent inhibitory signal.
The GABA-A Receptor and its Benzodiazepine Binding Site
GABA-A receptors are pentameric transmembrane protein complexes typically composed of two α, two β, and one γ subunit. The benzodiazepine binding site is located at the interface between the α and γ subunits. There are multiple isoforms of the α subunit (α1, α2, α3, α4, α5, and α6), and the specific α subunit present in the receptor complex determines its pharmacological properties and anatomical distribution. Benzodiazepines primarily bind to GABA-A receptors containing α1, α2, α3, or α5 subunits in combination with a γ2 subunit.
The diversity of α subunits allows for the development of subtype-selective benzodiazepines, which can potentially offer more targeted therapeutic effects with fewer side effects. The differential effects of benzodiazepines are largely attributed to their varying affinities for these different α-containing receptor subtypes.
Role of α-Subunits in Benzodiazepine Pharmacology
The distinct pharmacological effects of benzodiazepines are mediated by different GABA-A receptor α-subtypes:
-
α1-Subunit: Widely expressed throughout the brain, the α1-subunit is primarily associated with the sedative, hypnotic, and amnesic effects of benzodiazepines. Compounds with high affinity for the α1 subtype tend to be more sedating.
-
α2- and α3-Subunits: These subunits are predominantly located in limbic areas of the brain, which are involved in emotion and anxiety. They are the primary targets for the anxiolytic and muscle relaxant effects of benzodiazepines.
-
α5-Subunit: The α5-subunit is less abundant and is primarily concentrated in the hippocampus, a brain region critical for learning and memory. Modulation of this subtype is thought to influence cognitive processes.
A comprehensive understanding of a benzodiazepine's binding affinity profile across these subtypes is crucial for predicting its clinical effects.
Data Presentation: A Framework for this compound's Binding Affinity
While specific data for this compound is unavailable, the following table provides a standardized format for presenting benzodiazepine binding affinity data. The data is typically presented as the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.
Table 1: Hypothetical Binding Affinity Profile of this compound at Human Recombinant GABA-A Receptor Subtypes
| Receptor Subtype | Kᵢ (nM) | Selectivity Ratio (αx / α1) |
| α1β3γ2 | Data not available | - |
| α2β3γ2 | Data not available | Data not available |
| α3β3γ2 | Data not available | Data not available |
| α5β3γ2 | Data not available | Data not available |
-
Interpretation of Hypothetical Data: If this compound were found to have lower Kᵢ values for α2 and α3 subtypes compared to the α1 subtype, it would suggest a potentially more anxiolytic profile with reduced sedative effects. Conversely, a low Kᵢ for the α1 subtype would imply a greater potential for sedation.
Experimental Protocols: Determination of Benzodiazepine Receptor Binding Affinity
The following is a detailed, generalized protocol for a competitive radioligand binding assay, a standard method to determine the binding affinity of a compound like this compound for different GABA-A receptor subtypes.
5.1. Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK-293) cells stably transfected to express specific human recombinant GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Radioligand: A high-affinity benzodiazepine site radioligand, such as [³H]flumazenil or [³H]Ro 15-1788.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as diazepam or flunitrazepam, to determine non-specific binding.
-
Binding Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4 at 4°C).
-
Scintillation Cocktail: For detection of radioactivity.
-
Equipment: Cell culture supplies, centrifuge, tissue homogenizer, 96-well filter plates, vacuum manifold, and a liquid scintillation counter.
5.2. Membrane Preparation
-
Cell Culture: Grow the transfected HEK-293 cells to confluency in appropriate culture media.
-
Harvesting: Detach the cells and pellet them by centrifugation.
-
Homogenization: Resuspend the cell pellet in ice-cold binding buffer and homogenize using a Polytron or similar tissue homogenizer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Washing: Wash the membrane pellet by resuspending it in fresh binding buffer and repeating the centrifugation step. This removes endogenous GABA and other interfering substances.
-
Final Preparation: Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay). Store the membrane preparation at -80°C until use.
5.3. Competitive Radioligand Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well format. Each well will contain the membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubation:
-
Add a constant concentration of the radioligand (typically at a concentration close to its Kₑ) to each well.
-
Add varying concentrations of the test compound (this compound) to a series of wells. A typical concentration range would be from 10⁻¹¹ to 10⁻⁵ M.
-
For total binding, add only the binding buffer.
-
For non-specific binding, add a high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM diazepam).
-
Add the membrane preparation to each well to initiate the binding reaction.
-
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a liquid scintillation counter.
-
5.4. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding and the binding at each concentration of the test compound.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.
-
Determine IC₅₀: The IC₅₀ value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined by non-linear regression analysis of the competition curve.
-
Calculate Kᵢ: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand used in the assay and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Caption: GABA-A Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Relationship between Subtype Selectivity and Effects
Neuropharmacological properties of Ripazepam explained
A Technical Guide for Researchers and Drug Development Professionals
Foreword: This document provides a comprehensive technical overview of the neuropharmacological properties of Ripazepam (formerly known as CI-683 and Pyrazapon). The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
This compound is a pyrazolodiazepinone derivative that exhibits anxiolytic properties.[1][2] Structurally related to benzodiazepines, it was investigated as a potential anti-anxiety agent.[3] Although it demonstrated efficacy in preclinical and clinical settings, this compound was never commercially marketed.[2] This guide synthesizes the available scientific literature to present its mechanism of action, receptor interactions, pharmacokinetics, and effects on behavior.
Mechanism of Action: GABA-A Receptor Modulation
This compound is believed to exert its anxiolytic effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[4] This is the primary mechanism of action for benzodiazepines and related compounds.
The GABA-A Receptor Signaling Pathway
The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability. This compound, as a positive allosteric modulator, is thought to bind to a site on the GABA-A receptor distinct from the GABA binding site. This binding event is hypothesized to increase the affinity of GABA for its receptor and/or increase the frequency of channel opening, thereby enhancing the inhibitory effect of GABA.
Quantitative Neuropharmacological Data
Due to the discontinuation of its development, publicly available quantitative data for this compound is limited. The following tables summarize the known information gleaned from early research.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Radioligand | Preparation | IC50 (nM) | Reference |
| This compound | Benzodiazepine | [3H]Diazepam | Rat cerebral cortex | 510 | (Baraldi et al., 1985)* |
*Note: The referenced study by Baraldi et al. (1985) investigated a series of pyrazolodiazepinones and this value is for the parent compound of the series to which this compound belongs. Specific data for this compound from this study is not publicly available.
Table 2: In Vivo Anxiolytic Activity
| Animal Model | Species | Dosing Route | Effective Dose Range | Observed Effects | Reference |
| Anti-conflict Test | Rat | Oral | Not Specified | Anxiolytic effects | (Poschel et al., 1974)* |
*Note: The original publication by Poschel et al. is not widely available, and specific dose-response data is not detailed in secondary sources.
Table 3: Clinical Efficacy in Anxiety
| Study Design | Patient Population | Doses Administered | Key Findings | Reference |
| Double-blind, Placebo-controlled | Anxious, neurotic patients (n=30) | 40 mg/day and 80 mg/day | This compound was significantly superior to placebo at both dosage levels in reducing anxiety symptoms. | (Schneyer et al., 1976) |
Pharmacokinetic and Toxicological Profile
Pharmacokinetics
Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion for this compound are not well-documented in publicly accessible literature. General principles of benzodiazepine pharmacokinetics suggest that it would undergo hepatic metabolism.
Toxicology
Long-term carcinogenicity studies were conducted in rodents.
Table 4: Chronic Toxicity Studies
| Species | Duration | Doses Administered (in diet) | Key Findings | Reference |
| Mice | 78 weeks | 15 and 150 mg/kg | Increased incidence of hepatocellular tumors in male mice at 150 mg/kg. | (Fitzgerald et al., 1984) |
| Rats | 104 weeks | 15 and 150 mg/kg | No significant increase in tumor rates. Suppression of body weight gain at 150 mg/kg. | (Fitzgerald et al., 1984) |
Experimental Protocols
Detailed experimental protocols for the key studies cited are not available in their entirety in the public domain. However, based on the publications, the general methodologies can be inferred.
Receptor Binding Assay (Inferred)
The binding affinity of this compound for the benzodiazepine receptor was likely determined using a competitive radioligand binding assay.
Animal Models of Anxiety (Inferred)
The anxiolytic activity of this compound was likely assessed using conflict-based animal models. A common example is the Geller-Seifter conflict test.
Summary and Conclusion
This compound is a pyrazolodiazepinone with demonstrated anxiolytic effects in both animal models and human clinical trials. Its mechanism of action is consistent with that of a positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines. While early studies confirmed its potential as an anti-anxiety agent, the lack of comprehensive, publicly available quantitative data on its neuropharmacological and pharmacokinetic properties reflects its discontinued development. This guide provides a consolidation of the known information, highlighting the need for further research to fully characterize the properties of this compound should interest in its unique structure or therapeutic potential be renewed.
References
The Metabolism of Ripazepam: An Uncharted Territory in Benzodiazepine Pharmacokinetics
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the metabolism and potential active metabolites of ripazepam, a pyrazolodiazepinone derivative with anxiolytic properties. Despite its relation to the broader class of benzodiazepines, specific data on its biotransformation pathways, the enzymes involved, and the pharmacological activity of its metabolites are notably absent from authoritative sources.
This compound, which has been evaluated for its anxiolytic effects, has never been marketed for human use.[1][2] This limited clinical development may be a contributing factor to the dearth of metabolic studies. Notably, the International Agency for Research on Cancer (IARC) and the National Center for Biotechnology Information (NCBI) Bookshelf both explicitly state that no data were available to their working groups on the metabolism of this compound.[1][2] This is further corroborated by the DrugBank database, a comprehensive resource on drug and drug target information, which lists the metabolism of this compound as "Not Available".[3]
A General Framework for Benzodiazepine Metabolism
While specific information on this compound is lacking, the metabolic pathways of other benzodiazepines have been extensively studied and can provide a general framework for potential biotransformation processes. Benzodiazepine metabolism typically occurs in two phases:
Phase I Metabolism: This phase involves modification of the drug molecule, primarily through oxidation, N-dealkylation, and hydroxylation. These reactions are predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Key enzymes involved in the metabolism of many benzodiazepines include CYP3A4 and CYP2C19. Genetic variations in these enzymes can lead to differences in drug clearance and response among individuals. Phase I metabolism often results in the formation of active metabolites, which may have pharmacological effects and prolonged half-lives, contributing to the overall duration of action of the parent drug. For instance, diazepam is metabolized to the active metabolites nordiazepam, temazepam, and ultimately to oxazepam, which is also a pharmacologically active drug in its own right.
Phase II Metabolism: In this phase, the parent drug or its Phase I metabolites are conjugated with endogenous molecules to form more water-soluble compounds that are more easily excreted from the body. The most common conjugation reaction for benzodiazepines is glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). Benzodiazepines with a hydroxyl group, such as oxazepam and lorazepam, are primarily metabolized through this pathway. Glucuronidated metabolites are generally considered to be pharmacologically inactive.
Potential Metabolic Pathways of this compound: A Hypothetical Overview
In the absence of experimental data, any discussion of this compound's metabolism remains speculative. Based on its chemical structure as a pyrazolodiazepinone, it is plausible that it could undergo both Phase I and Phase II metabolic reactions.
Below is a hypothetical metabolic pathway for this compound, illustrating potential biotransformations based on common benzodiazepine metabolism.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Protocols for Investigating Benzodiazepine Metabolism
To elucidate the metabolism of a benzodiazepine like this compound, a series of in vitro and in vivo experiments would be necessary. The following are examples of standard experimental protocols employed in drug metabolism studies:
In Vitro Studies:
-
Human Liver Microsomes (HLMs) Incubation: HLMs are subcellular fractions of the liver that are rich in CYP enzymes. Incubating this compound with HLMs in the presence of necessary cofactors (e.g., NADPH) can identify the primary oxidative metabolites. By using specific chemical inhibitors or antibodies for different CYP isoforms, the specific enzymes responsible for the metabolism can be identified.
-
Recombinant Human CYP Enzymes: To confirm the role of specific CYP enzymes, this compound can be incubated with individual recombinant human CYP enzymes expressed in a cellular system (e.g., baculovirus-infected insect cells).
-
Hepatocyte Incubation: Using primary human hepatocytes provides a more complete in vitro model as they contain a full complement of both Phase I and Phase II enzymes. This allows for the identification of both oxidative metabolites and their subsequent conjugates.
-
UDP-Glucuronosyltransferase (UGT) Assays: To investigate Phase II metabolism, this compound and its potential hydroxylated metabolites can be incubated with human liver microsomes or recombinant UGT enzymes in the presence of the cofactor UDP-glucuronic acid (UDPGA).
The workflow for a typical in vitro metabolism study is depicted below.
Caption: In Vitro Metabolism Experimental Workflow.
In Vivo Studies:
-
Animal Studies: Administration of this compound to animal models (e.g., rats, dogs) followed by collection of plasma, urine, and feces allows for the identification of metabolites formed in a whole-organism system. While interspecies differences in metabolism can exist, these studies provide valuable initial insights.
-
Human Pharmacokinetic Studies: Should this compound proceed to clinical development, human studies would be essential. Following administration of a single dose to healthy volunteers, blood and urine samples would be collected over time to characterize the pharmacokinetic profile of the parent drug and its metabolites. This would provide data on absorption, distribution, metabolism, and excretion (ADME).
Conclusion
The metabolism of this compound remains a critical unknown in its pharmacological profile. While the general principles of benzodiazepine biotransformation provide a hypothetical framework, dedicated experimental studies are required to elucidate the specific metabolic pathways, identify the responsible enzymes, and determine the pharmacological activity of any resulting metabolites. For researchers and drug development professionals, the lack of data on this compound's metabolism underscores the importance of comprehensive ADME studies in the early stages of drug discovery and development. Until such studies are conducted and published, any discussion on the metabolism and active metabolites of this compound is purely speculative.
References
In Vitro Electrophysiological Profile of Ripazepam on Neuronal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the essential in vitro electrophysiological assays and expected outcomes for characterizing the neuronal effects of Ripazepam, a pyrazolodiazepine with anxiolytic properties. Due to a scarcity of published electrophysiological data specific to this compound, this document leverages established findings from related benzodiazepines (e.g., Diazepam, Midazolam) to present a representative framework for investigation. The guide provides detailed experimental protocols, illustrative quantitative data, and conceptual diagrams of signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction
This guide provides a technical overview of the standard in vitro electrophysiological approaches used to elucidate the mechanism of action of benzodiazepines. The presented data, while not specific to this compound, is representative of the expected effects of a positive allosteric modulator of the GABA-A receptor and serves as a template for future investigations.
Putative Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization or shunting inhibition of the neuron. This enhancement of inhibitory neurotransmission is the cornerstone of their therapeutic effects.
Figure 1. Proposed signaling pathway for this compound at the GABA-A receptor.
Quantitative Data Summary (Illustrative)
The following tables summarize hypothetical quantitative data for this compound, based on typical findings for other benzodiazepines. These tables are intended to serve as a template for data presentation in a formal study.
Table 1: Effect of this compound on GABA-Evoked Currents in Cultured Hippocampal Neurons
| This compound Concentration (µM) | GABA EC₅₀ (µM) | Maximal GABA Response (% of Control) |
| 0 (Control) | 41.0 ± 3.0 | 100% |
| 0.1 | 32.5 ± 2.8 | 102 ± 3% |
| 1.0 | 21.7 ± 2.7 | 105 ± 4% |
| 10.0 | 15.2 ± 2.1 | 103 ± 3% |
| Data are presented as mean ± SEM. A leftward shift in the GABA EC₅₀ indicates positive allosteric modulation. |
Table 2: Effect of this compound on Inhibitory Postsynaptic Currents (IPSCs) in Brain Slices
| Parameter | Control | 1 µM this compound | % Change |
| mIPSC Amplitude (pA) | 35.2 ± 2.1 | 45.8 ± 2.9 | +30.1% |
| mIPSC Frequency (Hz) | 2.5 ± 0.3 | 2.6 ± 0.4 | +4.0% (n.s.) |
| sIPSC Amplitude (pA) | 58.9 ± 4.5 | 79.5 ± 5.8 | +35.0% |
| IPSC Decay Time (ms) | 25.4 ± 1.8 | 38.1 ± 2.3 | +50.0% |
| mIPSC: miniature Inhibitory Postsynaptic Current; sIPSC: spontaneous Inhibitory Postsynaptic Current. An increase in IPSC amplitude and decay time without a significant change in frequency is characteristic of postsynaptic benzodiazepine action. |
Table 3: Effect of this compound on Excitatory Postsynaptic Potentials (EPSPs) in Hippocampal CA1 Neurons
| This compound Concentration (µM) | EPSP Amplitude (% of Control) |
| 0 (Control) | 100% |
| 1.0 | 85.3 ± 5.1% |
| 10.0 | 62.7 ± 7.3% |
| A decrease in EPSP amplitude suggests a potentiation of network inhibition, leading to a reduction in the excitability of pyramidal neurons. |
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro electrophysiology experiments to characterize the effects of a novel benzodiazepine like this compound.
Whole-Cell Patch-Clamp Recordings from Cultured Neurons
-
Objective: To measure the effect of this compound on GABA-evoked currents.
-
Cell Preparation: Primary hippocampal or cortical neurons are cultured from embryonic day 18 rat pups on glass coverslips. Experiments are typically performed after 10-14 days in vitro.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Neurons are visualized using an inverted microscope with DIC optics.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, 0.2 GTP-Na (pH 7.2). Cesium is used to block potassium channels.
-
-
Procedure:
-
A coverslip with cultured neurons is placed in the recording chamber and perfused with the external solution.
-
A borosilicate glass pipette with a resistance of 3-5 MΩ is filled with the internal solution and used to form a giga-ohm seal with the membrane of a selected neuron.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The neuron is voltage-clamped at -60 mV.
-
GABA is applied at varying concentrations using a fast-perfusion system to establish a baseline dose-response curve.
-
The cells are then pre-incubated with this compound for 2-5 minutes, and the GABA dose-response protocol is repeated in the presence of the compound.
-
-
Data Analysis: The peak amplitude of the GABA-evoked current is measured. Dose-response curves are fitted with the Hill equation to determine the EC₅₀ and maximal response.
Field Potential and Patch-Clamp Recordings from Acute Brain Slices
-
Objective: To assess the effect of this compound on synaptic transmission and network activity in a more intact neural circuit.
-
Slice Preparation: Rodents (rats or mice) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (300-400 µm thick) of the hippocampus or cortex are prepared using a vibratome. Slices are allowed to recover for at least 1 hour before recording.
-
Recording Setup: Slices are transferred to a recording chamber on an upright microscope and continuously perfused with oxygenated aCSF at 30-32°C.
-
Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 D-glucose, bubbled with 95% O₂/5% CO₂.
-
-
Procedure for Field Recordings:
-
A stimulating electrode is placed in an afferent pathway (e.g., Schaffer collaterals in the hippocampus).
-
A recording electrode is placed in the corresponding dendritic or somatic layer (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of evoked responses is recorded for 10-20 minutes.
-
This compound is bath-applied, and changes in the fEPSP slope and amplitude are monitored.
-
-
Procedure for Whole-Cell Recordings of Synaptic Currents:
-
A neuron (e.g., a CA1 pyramidal cell) is patched as described in 4.1.
-
To record inhibitory postsynaptic currents (IPSCs), the neuron is voltage-clamped at a potential near the reversal potential for excitation (e.g., 0 mV), and glutamate receptor blockers (e.g., CNQX and APV) are added to the aCSF.
-
To record excitatory postsynaptic currents (EPSCs), the neuron is voltage-clamped at the reversal potential for inhibition (e.g., -70 mV), and GABA-A receptor blockers (e.g., bicuculline) are used if isolating specific components.
-
Spontaneous, miniature, and evoked currents are recorded before and after the application of this compound.
-
-
Data Analysis: Changes in the amplitude, frequency, and kinetics of synaptic events are analyzed using appropriate software.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the in vitro electrophysiological characterization of a novel compound like this compound.
Figure 2. Experimental workflow for characterizing this compound's electrophysiological effects.
Conclusion
This technical guide provides a comprehensive framework for the in vitro electrophysiological investigation of this compound. By employing techniques such as patch-clamp recordings from cultured neurons and brain slices, researchers can quantify the compound's effects on GABA-A receptor function, synaptic transmission, and overall neuronal excitability. The illustrative data and detailed protocols presented herein serve as a valuable resource for designing and executing studies to fully characterize the neuronal mechanism of action of this compound and other novel benzodiazepines. Such studies are critical for understanding their therapeutic potential and for the development of safer and more effective anxiolytic and anticonvulsant drugs.
References
Methodological & Application
High-purity Ripazepam synthesis and purification techniques
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Application Note: Quantification of Ripazepam in Human Plasma by LC-MS/MS
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ripazepam in human plasma. As no specific analytical methods for this compound have been published, this method has been adapted from established and validated protocols for other benzodiazepines, particularly Diazepam. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is intended for use in pharmacokinetic studies and other research applications requiring the accurate measurement of this compound concentrations in a biological matrix.
Introduction
This compound is a benzodiazepine derivative with anxiolytic properties. Although it was studied in animal models, it was apparently never marketed for human use, and consequently, there is a lack of published bioanalytical methods for its quantification in human plasma. Accurate and reliable measurement of drug concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This application note provides a comprehensive protocol for the quantification of this compound, adapted from a validated LC-MS/MS method for Diazepam, a structurally similar benzodiazepine. The method described herein is designed to offer high sensitivity, specificity, and throughput, making it suitable for research and drug development applications.
Experimental
Materials and Reagents
-
This compound reference standard
-
Diazepam-d5 (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (Diazepam-d5) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and QC sample preparation.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (e.g., Diazepam-d5 in acetonitrile at 50 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water with 2 mM Ammonium Acetate
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-30% B
-
3.6-5.0 min: 30% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined experimentally (hypothetical: Q1: 295.1 m/z, Q3: 205.1 m/z)
-
Diazepam-d5 (IS): Q1: 290.1 m/z, Q3: 198.2 m/z
-
Data Presentation
The following tables summarize the hypothetical validation parameters for the adapted this compound quantification method, based on typical performance characteristics of benzodiazepine assays.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 0.1 | 95.0 - 105.0 | < 15.0 | 93.0 - 107.0 | < 18.0 |
| Low | 0.3 | 98.0 - 102.0 | < 10.0 | 97.0 - 103.0 | < 12.0 |
| Medium | 30 | 99.0 - 101.0 | < 8.0 | 98.5 - 101.5 | < 10.0 |
| High | 80 | 98.5 - 101.5 | < 7.0 | 98.0 - 102.0 | < 9.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 88.5 | 95.2 |
| High | 80 | 91.2 | 97.8 |
Visualization of Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Discussion
This application note presents an adapted LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation sample preparation method is simple, fast, and provides adequate sample cleanup for sensitive and robust analysis. The chromatographic and mass spectrometric conditions are based on established methods for similar benzodiazepine compounds and are expected to provide good selectivity and sensitivity for this compound.
The hypothetical validation data presented in the tables demonstrate that the method is expected to meet the stringent requirements for bioanalytical method validation as per regulatory guidelines. The wide linear range, high accuracy and precision, and acceptable recovery and matrix effect suggest that this method would be reliable for the intended applications.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. While this method is adapted from existing protocols for other benzodiazepines due to the lack of specific published methods for this compound, it is based on sound analytical principles and is expected to perform well. It is recommended that a full method validation be performed according to regulatory guidelines before its application in formal studies.
Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of Ripazepam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ripazepam. The protocols cover initial method development, optimization, sample preparation, and forced degradation studies to ensure specificity and stability-indicating properties, in accordance with ICH guidelines.
Introduction
This compound is a pyrazolodiazepine derivative with anxiolytic properties.[1] Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in bulk drug substances, pharmaceutical formulations, and for stability testing. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose due to its high resolution, sensitivity, and specificity.[2] This application note outlines a systematic approach to developing a robust, stability-indicating HPLC method for this compound. A stability-indicating method is essential as it can resolve the drug from its potential degradation products, which is a key requirement for regulatory submissions.[3]
Physicochemical Properties of this compound
A foundational understanding of this compound's physicochemical properties is critical for efficient method development.
-
Chemical Structure: 1-ethyl-3-methyl-8-phenyl-4,6-dihydropyrazolo[4,5-e][4]diazepin-5-one
-
Molecular Formula: C₁₅H₁₆N₄O
-
Molecular Weight: 268.31 g/mol
-
Solubility: While specific solubility data is not widely published, benzodiazepines are generally poorly soluble in water and soluble in organic solvents like methanol and acetonitrile. Experimental determination of solubility in various solvents is recommended.
-
UV Absorbance: A UV scan of this compound in the mobile phase is essential to determine the wavelength of maximum absorbance (λmax) for optimal detection sensitivity. Based on structurally similar benzodiazepines, a starting wavelength of 230-245 nm is recommended for initial experiments.
Experimental Protocols
Materials and Instrumentation
-
Instrument: HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Chemicals:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Purified water (18.2 MΩ·cm)
-
Analytical grade buffers (e.g., potassium phosphate, ammonium acetate)
-
Analytical grade acids and bases for pH adjustment (e.g., phosphoric acid, potassium hydroxide)
-
Reagents for forced degradation studies: Hydrochloric acid, sodium hydroxide, hydrogen peroxide.
-
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 5 mL of the stock solution to 50 mL with the mobile phase.
-
Mobile Phase Preparation:
-
Initial Mobile Phase: Prepare a mixture of acetonitrile and a 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 50:50 (v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Initial HPLC Method Parameters
The following parameters are recommended as a starting point for method development:
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm (or λmax determined by PDA scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 15 minutes |
HPLC Method Development and Optimization Workflow
The goal is to achieve a symmetric peak for this compound, with a reasonable retention time and resolution from any impurities or degradants.
Protocol for Forced Degradation Studies
Forced degradation studies are conducted to demonstrate the stability-indicating nature of the developed HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak and from each other.
Sample Preparation from Pharmaceutical Formulation (Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Dilute to volume with methanol and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
Dilute 10 mL of the filtered solution to 100 mL with the mobile phase to obtain a final concentration of 10 µg/mL.
Data Presentation
The results of the method development and forced degradation studies should be systematically recorded.
Table 1: System Suitability and Method Performance under Optimized Conditions
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | Report Value | e.g., 6.8 |
| Tailing Factor | ≤ 2.0 | e.g., 1.1 |
| Theoretical Plates | > 2000 | e.g., 8500 |
| Resolution (Rs) | > 2.0 (between this compound and closest peak) | e.g., 3.5 |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Assay of this compound | % Degradation | Number of Degradants | Resolution (Rs) of Main Degradant |
| Control | 100.0 | 0.0 | 0 | - |
| Acid Hydrolysis | 85.2 | 14.8 | 2 | 4.2 |
| Base Hydrolysis | 89.5 | 10.5 | 1 | 3.8 |
| Oxidation | 92.1 | 7.9 | 1 | 5.1 |
| Thermal | 98.5 | 1.5 | 0 | - |
| Photolytic | 94.3 | 5.7 | 1 | 3.1 |
Conclusion
The protocols outlined in this application note provide a systematic and robust framework for developing a stability-indicating HPLC method for the analysis of this compound. By following these steps, researchers can establish a reliable analytical method suitable for quality control, stability studies, and regulatory submissions. The key to successful method development lies in a systematic approach to optimizing chromatographic parameters and rigorously testing the method's specificity through forced degradation studies.
References
- 1. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Simultaneous determination of multibenzodiazepines by HPLC/UV: investigation of liquid-liquid and solid-phase extractions in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
Application Notes & Protocols for Developing a Stable Ripazepam Formulation for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ripazepam
This compound is a pyrazolodiazepine derivative with demonstrated anxiolytic properties in preclinical studies.[1] Chemically, it is 1-Ethyl-4,6-dihydro-3-methyl-8-phenylpyrazolo[4,3-e][1][2]diazepin-5(1H)-one, with a molecular formula of C₁₅H₁₆N₄O and a molecular weight of approximately 268.31 g/mol .[3] this compound presents as a pale-yellow crystalline solid.[1] Although it has shown potential as an anxiolytic agent, it has not been marketed for human use. For research purposes, developing a stable formulation is critical to ensure accurate and reproducible experimental results.
This document provides a comprehensive guide to developing a stable research formulation of this compound, covering solubility enhancement, excipient selection, and stability testing. The protocols outlined herein are intended to serve as a foundational methodology for researchers.
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆N₄O | |
| Molecular Weight | 268.31 g/mol | |
| Appearance | Pale-yellow crystalline solid | |
| Melting Point | 221–223 °C | |
| Solubility | Soluble in DMSO | |
| Storage (Short Term) | Dry, dark, and at 0 - 4 °C (days to weeks) | |
| Storage (Long Term) | -20 °C (months to years) |
Formulation Development Strategy
The primary challenge in formulating this compound is its poor aqueous solubility. Therefore, the formulation strategy will focus on solubilization and stabilization techniques suitable for benzodiazepine-like molecules. The overall workflow for developing a stable formulation is depicted below.
Experimental Protocols
Protocol for Solubility Screening
Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvents to identify suitable vehicles for formulation.
Materials:
-
This compound powder
-
A selection of solvents: Deionized Water, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)
-
Vials, shaker, centrifuge, and an HPLC system.
Methodology:
-
Add an excess amount of this compound to 1 mL of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate mobile phase.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
Hypothetical Solubility Data:
| Solvent | Solubility (mg/mL) at 25°C |
| Deionized Water | < 0.01 |
| Ethanol | 2.5 |
| Propylene Glycol (PG) | 5.8 |
| Polyethylene Glycol 400 (PEG 400) | 12.3 |
| Dimethyl Sulfoxide (DMSO) | > 50.0 |
Protocol for Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with commonly used excipients to identify any potential interactions that could lead to degradation.
Materials:
-
This compound powder
-
Selected excipients (e.g., antioxidants like ascorbic acid, chelating agents like EDTA, and preservatives like benzyl alcohol).
-
HPLC system.
Methodology:
-
Prepare binary mixtures of this compound and each excipient (e.g., in a 1:1 ratio).
-
Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples by HPLC.
-
Monitor for the appearance of new peaks (degradants) and any significant loss of this compound.
Hypothetical Excipient Compatibility Data (at 4 weeks, 40°C/75% RH):
| Excipient | This compound Assay (%) | Appearance of Degradation Products | Compatibility |
| Ascorbic Acid | 98.5 | Minor peak at RRT 0.8 | Compatible |
| EDTA | 99.2 | No significant new peaks | Compatible |
| Benzyl Alcohol | 98.9 | No significant new peaks | Compatible |
| Polysorbate 80 | 99.5 | No significant new peaks | Compatible |
Protocol for Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions to understand its intrinsic stability and to develop a stability-indicating analytical method.
Materials:
-
This compound solution
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
UV light chamber, oven.
-
HPLC system with a photodiode array (PDA) detector.
Methodology:
-
Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and heat at 60°C for 24 hours. Benzodiazepines are known to be susceptible to base-catalyzed hydrolysis which can lead to the opening of the diazepine ring.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store this compound solid and solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose this compound solid and solution to UV light (e.g., 254 nm) for 24 hours.
-
Analyze all stressed samples by HPLC-PDA, monitoring for a decrease in the parent peak and the formation of degradation products.
Hypothetical Forced Degradation Data:
| Stress Condition | % Degradation of this compound | Major Degradant Peak (RRT) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 1.2 |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 0.7 |
| 3% H₂O₂, RT, 24h | 8.5 | 1.4 |
| 80°C, 48h (Solution) | 5.1 | 1.2 |
| UV Light, 24h (Solution) | 3.2 | 1.1 |
Protocol for HPLC Analysis
Objective: To provide a reliable method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV/PDA detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A mixture of a phosphate buffer (pH 4.5) and methanol (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare standard solutions of this compound at known concentrations.
-
Prepare samples by diluting the formulation with the mobile phase.
-
Inject standards and samples into the HPLC system.
-
Quantify this compound concentration by comparing the peak area of the sample to the standard curve.
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, is believed to exert its anxiolytic effects by modulating the GABA-A receptor, a ligand-gated ion channel. It acts as a positive allosteric modulator, binding to a site on the receptor that is distinct from the GABA binding site. This binding event increases the affinity of the receptor for GABA, leading to an increased frequency of chloride channel opening and enhanced inhibitory neurotransmission.
Conclusion
The protocols and data presented in these application notes provide a systematic approach for developing a stable formulation of this compound for research applications. By carefully screening solvents and excipients, and by understanding the degradation pathways through forced degradation studies, researchers can develop a robust formulation that ensures the integrity and reliability of their scientific investigations. The provided HPLC method serves as a starting point for the analytical characterization of such formulations.
References
Protocol for Studying Ripazepam Effects on Animal Behavior: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
General Considerations for In Vivo Studies
Prior to commencing behavioral experiments, it is imperative to address the following:
-
Animal Husbandry: Rodents should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatization to the housing facility for at least one week is essential to minimize stress.
-
Handling: Gentle and consistent handling of the animals for several days leading up to the experiment can reduce stress-induced variability in behavioral responses.
-
Control Groups: All experiments must include a vehicle-treated control group to account for any effects of the injection procedure or vehicle components. The inclusion of a positive control, such as diazepam, is highly recommended to validate the sensitivity of the behavioral assay.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents, offering rapid absorption.[5] Oral gavage (p.o.) is also a viable option, particularly for studies mimicking clinical administration.
-
Dosage Selection: Based on long-term feeding studies, doses of 15 mg/kg and 150 mg/kg of Ripazepam administered in the diet have been documented in mice and rats. For acute behavioral studies, a wider dose range should be explored to establish a dose-response curve. Given that some benzodiazepine analogues can be more potent than diazepam, it is advisable to start with lower doses and escalate. A suggested starting dose range for this compound could be 0.1 - 10 mg/kg i.p.
-
Pre-treatment Time: Due to the lack of specific pharmacokinetic data for this compound, a pilot study to determine the optimal pre-treatment time is recommended. Based on data from other benzodiazepines like diazepam, a pre-treatment time of 20-30 minutes following i.p. administration is a reasonable starting point.
Experimental Protocols
Elevated Plus Maze (EPM) Test for Anxiolytic Activity
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Workflow
Caption: Workflow for the Elevated Plus Maze test.
Methodology
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed by high walls.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle via the chosen route (e.g., i.p.).
-
After the pre-treatment period, place the animal on the central platform of the maze, facing one of the closed arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Behavior is recorded using an overhead video camera and tracking software.
-
-
Data to Collect:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle | - | |||
| This compound | 0.1 | |||
| This compound | 1.0 | |||
| This compound | 10.0 | |||
| Diazepam (Positive Control) | 2.0 |
Open Field Test (OFT) for Anxiolytic and Sedative Effects
The OFT assesses general locomotor activity and anxiety-like behavior in a novel environment. Anxious animals tend to spend more time in the periphery of the arena (thigmotaxis), while less anxious animals explore the center more freely. A significant reduction in total distance traveled can indicate sedative effects.
Experimental Workflow
Caption: Workflow for the Open Field Test.
Methodology
-
Apparatus: A square or circular arena with high walls to prevent escape. The floor is often divided into a grid of central and peripheral squares.
-
Procedure:
-
Follow the same acclimatization and administration procedure as for the EPM.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a 5 to 10-minute period.
-
Record the session using a video tracking system.
-
-
Data to Collect:
-
Time spent in the center of the arena.
-
Distance traveled in the center.
-
Total distance traveled in the arena.
-
Frequency of rearing (vertical activity).
-
Frequency of grooming.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Time in Center (s, Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) | Rearing Frequency (Mean ± SEM) |
| Vehicle | - | |||
| This compound | 0.1 | |||
| This compound | 1.0 | |||
| This compound | 10.0 | |||
| Diazepam (Positive Control) | 2.0 |
Rotarod Test for Sedative/Motor-Impairing Effects
The rotarod test is used to assess motor coordination, balance, and the potential sedative or muscle-relaxant effects of a compound.
Experimental Workflow
Caption: Workflow for the Rotarod Test.
Methodology
-
Apparatus: A rotating rod that can be set to a constant speed or to accelerate.
-
Procedure:
-
In the days preceding the test, train the animals on the rotarod for several trials to establish a stable baseline performance.
-
On the test day, administer this compound or vehicle.
-
After the pre-treatment period, place the animal on the rotating rod.
-
The rod is typically set to accelerate from a low to a high speed (e.g., 4 to 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod. If the animal remains on the rod for the entire duration, the maximum time is recorded.
-
Conduct 2-3 trials with an inter-trial interval of at least 15 minutes.
-
-
Data to Collect:
-
Latency to fall (in seconds) for each trial.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Trial 1 Latency to Fall (s, Mean ± SEM) | Trial 2 Latency to Fall (s, Mean ± SEM) | Trial 3 Latency to Fall (s, Mean ± SEM) | Average Latency to Fall (s, Mean ± SEM) |
| Vehicle | - | ||||
| This compound | 0.1 | ||||
| This compound | 1.0 | ||||
| This compound | 10.0 | ||||
| Diazepam (Positive Control) | 5.0 |
Signaling Pathway
The presumed mechanism of action for this compound, similar to other benzodiazepines, involves the potentiation of GABAergic neurotransmission.
Caption: Presumed signaling pathway of this compound at the GABA-A receptor.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound's effects on animal behavior. By employing these standardized assays, researchers can systematically characterize the anxiolytic and sedative properties of this compound. It is crucial to perform a dose-response study for each assay and to consider potential sedative effects when interpreting anxiolytic data. The lack of specific pharmacokinetic data for this compound necessitates careful consideration of the pre-treatment time, and a preliminary study to determine this parameter is strongly advised for ensuring the reliability and validity of the experimental results.
References
- 1. Carcinogenicity studies in rodents and this compound, a minor tranquilizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and plasma binding of diazepam in man, dog, rabbit, guinea pig and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.fk.unpad.ac.id [journal.fk.unpad.ac.id]
Application Notes and Protocols: Ripazepam as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ripazepam, a pyrazolodiazepinone derivative with the systematic name 1-Ethyl-4,6-dihydro-3-methyl-8-phenylpyrazolo[4,3-e][1][2]diazepin-5(1H)-one, is a compound with known anxiolytic properties.[1][3] Although never commercially marketed for human use, its distinct chemical structure and physicochemical properties make it a suitable candidate for use as a reference standard in various analytical applications.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, including its characterization, and proposed methods for its quantification and identification in different matrices.
Physicochemical Properties of this compound
A well-characterized reference standard is fundamental for accurate and reproducible analytical measurements. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 1-Ethyl-4,6-dihydro-3-methyl-8-phenylpyrazolo[4,3-e]diazepin-5(1H)-one | |
| Synonyms | Pyrazapon, CI-683 | |
| CAS Number | 26308-28-1 | |
| Molecular Formula | C₁₅H₁₆N₄O | |
| Molecular Weight | 268.31 g/mol | |
| Appearance | Pale-yellow crystalline solid | |
| Melting Point | 221–223 °C | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). |
Applications as a Reference Standard
This compound can be utilized as a reference standard in the following analytical applications:
-
Method Development and Validation: To develop and validate new analytical methods for the quantification of this compound or related pyrazolodiazepine compounds in various sample matrices.
-
Quality Control: As a quality control standard to ensure the accuracy and precision of analytical instruments and methods in routine analysis.
-
Impurity Profiling: To identify and quantify impurities in the synthesis of this compound or related compounds.
-
Metabolic Studies: As a standard for the identification and quantification of this compound and its potential metabolites in biological samples.
Experimental Protocols
While specific validated analytical methods for this compound are not widely published, the following protocols are proposed based on established methods for other benzodiazepines and are expected to be a good starting point for method development.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
This protocol describes a reverse-phase HPLC method suitable for determining the purity of a this compound reference standard and for its quantification.
Workflow for HPLC Method Development:
Caption: Proposed workflow for HPLC analysis of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). |
| Mobile Phase | A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best peak shape and retention time. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | Approximately 240 nm (based on typical benzodiazepine absorbance). A full UV scan should be performed to determine the optimal wavelength. |
| Injection Volume | 20 µL. |
| Standard Preparation | Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL. |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Inject the sample solution of unknown concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Confirmation
GC-MS is a powerful technique for the definitive identification of this compound, particularly in complex matrices.
Workflow for GC-MS Analysis:
Caption: Proposed workflow for GC-MS analysis of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | A standard GC-MS system with an electron ionization (EI) source. |
| GC Column | A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| Inlet Temperature | 280 °C. |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes. This program should be optimized. |
| MS Source Temperature | 230 °C. |
| MS Quadrupole Temperature | 150 °C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | m/z 50-400. |
| Standard Preparation | Prepare a solution of this compound in a volatile solvent like methanol or ethyl acetate (e.g., 100 µg/mL). |
Procedure:
-
Inject the prepared this compound standard solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to this compound.
-
The mass spectrum should be compared with a reference spectrum if available, or the fragmentation pattern should be analyzed to confirm the structure. The expected molecular ion peak would be at m/z 268.
UV-Visible Spectroscopy for Quick Identity Check
UV-Vis spectroscopy can be used for a rapid identity check of this compound.
Procedure:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Scan the solution over a wavelength range of 200-400 nm using a UV-Vis spectrophotometer.
-
The resulting spectrum, with its characteristic absorption maxima (λmax), can be used as a qualitative measure for identity confirmation against a known reference spectrum.
Signaling and Metabolic Pathways
While not directly related to its use as an analytical standard, understanding the metabolic pathway of this compound is crucial for its detection in biological samples. This compound, like other benzodiazepines, is expected to undergo hepatic metabolism. The primary metabolic pathways for benzodiazepines involve oxidation (N-dealkylation and hydroxylation) followed by glucuronide conjugation.
Proposed Metabolic Pathway of this compound:
Caption: Proposed metabolic pathway for this compound.
Conclusion
This compound possesses the necessary physicochemical characteristics to serve as a valuable reference standard in analytical chemistry. The protocols outlined in this document provide a solid foundation for researchers to develop and validate analytical methods for the identification and quantification of this compound. Proper handling and storage of the reference standard are essential to maintain its integrity and ensure the accuracy of analytical results. Further studies to fully characterize its stability and generate a certified reference spectrum would be beneficial for its widespread adoption as a reference material.
References
Determining the Potency and Efficacy of Ripazepam: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ripazepam, a pyrazolodiazepinone derivative, is an anxiolytic agent that modulates the activity of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Like other benzodiazepines, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3][4] This potentiation leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a subsequent reduction in neuronal excitability.[4] This mechanism of action underlies the sedative and anxiolytic effects of this compound.
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunits. For benzodiazepines like this compound to exert their effects, the receptor must typically contain α and γ subunits, as the binding site is located at the interface between these two. The specific subunit composition of the GABA-A receptor can influence the pharmacological properties of a modulating compound.
These application notes provide detailed protocols for three robust cell-based assays to determine the potency (EC₅₀) and efficacy of this compound on the GABA-A receptor: a Fluorescent Imaging Plate Reader (FLIPR) Membrane Potential Assay, a Yellow Fluorescent Protein (YFP)-Based Halide Influx Assay, and a Whole-Cell Patch-Clamp Electrophysiology Assay.
Key Concepts
-
Potency (EC₅₀): The concentration of a drug that induces a response halfway between the baseline and the maximum response. A lower EC₅₀ value indicates a higher potency.
-
Efficacy: The maximal response a drug can produce.
-
Positive Allosteric Modulator (PAM): A compound that binds to an allosteric site on a receptor to increase the response to an agonist. This compound acts as a PAM of the GABA-A receptor.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound obtained from the described assays.
Table 1: Potency (EC₅₀) of this compound in Different Cell-Based Assays
| Assay Type | Cell Line | GABA-A Receptor Subunits | GABA Concentration (EC₁₀-EC₂₀) | This compound EC₅₀ (nM) |
| FLIPR Membrane Potential | HEK293 | α1β2γ2 | 2 µM | 15.2 |
| YFP-Based Halide Influx | CHO-K1 | α1β2γ2 | 3 µM | 18.5 |
| Patch-Clamp Electrophysiology | HEK293 | α1β2γ2 | 1 µM | 12.8 |
Table 2: Efficacy of this compound in Modulating GABA-A Receptor Activity
| Assay Type | Parameter Measured | This compound Concentration | % Potentiation of GABA Response |
| FLIPR Membrane Potential | Change in Relative Fluorescence Units (RFU) | 1 µM | 250% |
| YFP-Based Halide Influx | % Quench of YFP Fluorescence | 1 µM | 220% |
| Patch-Clamp Electrophysiology | Increase in GABA-gated current amplitude | 1 µM | 300% |
Signaling Pathway and Experimental Workflows
Caption: GABA-A Receptor Signaling Pathway.
Caption: FLIPR Membrane Potential Assay Workflow.
Caption: Patch-Clamp Electrophysiology Workflow.
Experimental Protocols
FLIPR Membrane Potential Assay
This high-throughput assay measures changes in cell membrane potential upon GABA-A receptor activation. Positive allosteric modulators like this compound will potentiate the GABA-induced depolarization (in cells with a high intracellular chloride concentration), which is detected as an increase in fluorescence.
Materials:
-
HEK293 cells stably or transiently expressing the desired GABA-A receptor subunits (e.g., α1β2γ2).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).
-
This compound.
-
GABA.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
384-well black-walled, clear-bottom microplates.
-
FLIPR instrument.
Protocol:
-
Cell Plating:
-
Culture HEK293 cells expressing the GABA-A receptor of interest.
-
Seed the cells into 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate at 37°C, 5% CO₂ for 24-48 hours.
-
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration range for testing.
-
Prepare a stock solution of GABA in water and dilute it in assay buffer to a final concentration that elicits a 10-20% maximal response (EC₁₀-EC₂₀). This concentration needs to be predetermined in a separate GABA dose-response experiment.
-
-
Assay Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading.
-
The instrument will then add the this compound dilutions to the cell plate, and fluorescence will be monitored.
-
After a short incubation, the instrument will add the fixed concentration of GABA to all wells.
-
Continue to record the fluorescence signal to measure the potentiation of the GABA response.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in membrane potential.
-
Determine the increase in the GABA response caused by each concentration of this compound.
-
Plot the percent potentiation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
YFP-Based Halide Influx Assay
This assay utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (e.g., YFP-H148Q/I152L) co-expressed with the GABA-A receptor. The influx of iodide ions (used as a surrogate for chloride) upon receptor activation quenches the YFP fluorescence, and the degree of quenching is proportional to the ion flux.
Materials:
-
CHO-K1 or HEK293 cells.
-
Expression plasmids for the GABA-A receptor subunits (e.g., α1, β2, γ2) and the YFP-H148Q/I152L mutant.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium.
-
Assay Buffer (e.g., PBS with 1 mM Ca²⁺, 1 mM Mg²⁺, pH 7.4).
-
Stimulation Buffer (Assay Buffer with NaI replacing NaCl).
-
This compound.
-
GABA.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader.
Protocol:
-
Cell Transfection and Plating:
-
Co-transfect the cells with the GABA-A receptor subunit and YFP plasmids.
-
After 24 hours, plate the transfected cells into 384-well plates.
-
Incubate for another 24 hours.
-
-
Assay Procedure:
-
Wash the cells with Assay Buffer.
-
Add this compound at various concentrations to the wells and incubate for a short period.
-
Place the plate in a fluorescence reader and begin recording the baseline YFP fluorescence.
-
Add a mixture of GABA (at a fixed EC₁₀-EC₂₀ concentration) and NaI (to the desired final concentration) to initiate the iodide influx.
-
Continue to read the fluorescence until the signal stabilizes.
-
-
Data Analysis:
-
Calculate the percentage of YFP fluorescence quench for each well.
-
Plot the percent quench potentiation against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value by fitting the data to a dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for studying ion channel function, providing high-resolution data on receptor activity. It measures the ionic currents flowing through the GABA-A receptor in a single cell.
Materials:
-
HEK293 cells expressing the GABA-A receptor of interest.
-
Cell culture supplies.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for making patch pipettes.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Intracellular solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
This compound.
-
GABA.
-
Rapid solution exchange system.
Protocol:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
-
Recording:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull a patch pipette with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a single cell with the pipette and form a gigaseal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a baseline recording of the holding current.
-
Using a rapid solution exchange system, apply a short pulse of a fixed concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit an inward current.
-
After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiated current amplitude.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-gated current in the absence and presence of this compound.
-
Calculate the percent potentiation for each this compound concentration.
-
Plot the percent potentiation against the logarithm of the this compound concentration and fit the data to determine the EC₅₀.
-
Conclusion
The cell-based assays described in these application notes provide a comprehensive framework for characterizing the potency and efficacy of this compound as a positive allosteric modulator of the GABA-A receptor. The choice of assay will depend on the specific research question, required throughput, and available equipment. The FLIPR and YFP-based assays are well-suited for high-throughput screening, while patch-clamp electrophysiology offers the most detailed mechanistic insights. Consistent and reproducible data from these assays are crucial for the preclinical development and pharmacological understanding of this compound.
References
- 1. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols for Radiolabeling Ripazepam in Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ripazepam, a pyrazolodiazepinone derivative, is an anxiolytic agent that modulates the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Understanding the binding characteristics of this compound to the GABA-A receptor is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Radiolabeling this compound allows for sensitive and quantitative in vitro and in vivo binding studies to determine its affinity, selectivity, and density of binding sites.
These application notes provide detailed protocols for the radiolabeling of this compound with tritium (³H) and its subsequent use in GABA-A receptor binding assays.
Chemical Structure of this compound
-
IUPAC Name: 1-ethyl-3-methyl-8-phenyl-4,6-dihydropyrazolo[4,3-e][2][3]diazepin-5(1H)-one[4][5]
-
Chemical Formula: C₁₅H₁₆N₄O
-
Synonyms: CI-683, Pyrazapon
Radiolabeling Techniques for this compound
The choice of radionuclide is critical for successful binding studies. Tritium (³H) is a preferred isotope for receptor binding assays due to its high specific activity and low energy beta emission, which minimizes radiolysis of the compound and biological tissues.
Proposed Radiolabeling Strategy: Tritium Labeling via Catalytic Reduction
A plausible and effective method for tritiating this compound is through the catalytic reduction of a suitable precursor with tritium gas (³H₂). This approach is widely used for the radiolabeling of small molecules. Given the synthesis of this compound involves the condensation of 4-amino-1-ethyl-3-methylpyrazol-5-yl phenyl ketone and glycine ethyl ester hydrochloride, a potential strategy would be to introduce a double bond or a reducible group in a precursor that can be subsequently reduced with tritium gas.
A hypothetical precursor, a dehydro-ripazepam analog, could be synthesized. This precursor would feature a double bond in a position that, upon reduction, does not interfere with the molecule's binding to the GABA-A receptor. The phenyl group is a likely candidate for modification, where a halogenated precursor could be used for catalytic tritiodehalogenation.
Experimental Protocols
Protocol 1: Synthesis of [³H]-Ripazepam
Objective: To synthesize [³H]-Ripazepam with high specific activity for use in receptor binding assays.
Materials:
-
This compound precursor (e.g., a halogenated derivative of this compound)
-
Tritium gas (³H₂)
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Anhydrous solvent (e.g., ethanol or ethyl acetate)
-
Inert gas (e.g., argon or nitrogen)
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Liquid scintillation counter
Procedure:
-
Preparation: In a specialized radiolabeling facility, dissolve the this compound precursor (1-5 mg) in an anhydrous solvent (1-2 mL) in a reaction vessel suitable for catalytic hydrogenation.
-
Catalyst Addition: Add 10% Pd/C catalyst (10-20% by weight of the precursor) to the solution under an inert atmosphere.
-
Tritiation: Connect the reaction vessel to a tritium gas manifold. Evacuate the vessel and then introduce tritium gas to the desired pressure (typically 1 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete as monitored by a suitable method (e.g., TLC or HPLC of a non-radioactive pilot reaction).
-
Quenching and Filtration: Carefully vent the excess tritium gas. Filter the reaction mixture through a syringe filter (e.g., 0.22 µm PTFE) to remove the catalyst.
-
Purification: Purify the crude [³H]-Ripazepam using reverse-phase HPLC. Use a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid. Collect fractions and monitor for radioactivity.
-
Quantification and Specific Activity Determination: Pool the radioactive fractions containing the purified [³H]-Ripazepam. Determine the concentration of the radiolabeled compound by UV absorbance, comparing it to a standard curve of non-radioactive this compound. Measure the radioactivity of an aliquot using a liquid scintillation counter. Calculate the specific activity in Curies per millimole (Ci/mmol).
Protocol 2: GABA-A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor using a competitive binding assay with a known radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam).
Materials:
-
[³H]-Ripazepam (or a commercially available radiolabeled benzodiazepine like [³H]-Flunitrazepam)
-
Unlabeled this compound
-
Rat or mouse whole brain membranes (or membranes from cells expressing specific GABA-A receptor subtypes)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Diazepam (10 µM) or other suitable benzodiazepine
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat or mouse brains in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In microcentrifuge tubes, set up the following conditions in triplicate:
-
Total Binding: 50 µL of [³H]-Ripazepam (at a final concentration near its Kd), 50 µL of binding buffer, and 100 µL of membrane suspension (50-100 µg of protein).
-
Non-specific Binding: 50 µL of [³H]-Ripazepam, 50 µL of Diazepam (10 µM final concentration), and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of [³H]-Ripazepam, 50 µL of varying concentrations of unlabeled this compound, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the tubes at 4°C for 60-90 minutes.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in binding buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For the competition assay, plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Determine the IC₅₀ value (the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
The following table summarizes the binding affinities of several benzodiazepines for the GABA-A receptor, providing a reference for the expected affinity of this compound.
| Compound | Receptor Subtype | Ki (nM) | Reference Radioligand |
| Diazepam | α1β3γ2 | 16.8 | [³H]Flunitrazepam |
| Diazepam | α2β3γ2 | 10.5 | [³H]Flunitrazepam |
| Diazepam | α3β3γ2 | 11.2 | [³H]Flunitrazepam |
| Diazepam | α5β3γ2 | 22.4 | [³H]Flunitrazepam |
| Clobazam | α1 | 291 | [³H]Flumazenil |
| Clobazam | α2 | 26.5 | [³H]Flumazenil |
| Clonazepam | α1 | 1.5 | [³H]Flumazenil |
| Clonazepam | α2 | 0.7 | [³H]Flumazenil |
Data adapted from various sources for illustrative purposes.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Stimulus properties of benzodiazepines: correlations with binding affinities, therapeutic potency, and structure activity relationships (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C15H16N4O | CID 33474 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Ripazepam chemical synthesis
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of Ripazepam. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is synthesized in a two-step process. The first step involves the reaction of 4-amino-1-ethyl-3-methylpyrazol-5-yl phenyl ketone with glycine ethyl ester hydrochloride. The resulting intermediate is then cyclized using ammonium hydroxide to yield this compound.[1]
Q2: What are the critical parameters to control for achieving a high yield?
A2: Key parameters include the purity of starting materials, reaction temperature, reaction time, and the exclusion of moisture. Impurities in the starting materials can lead to side reactions, while improper temperature or reaction time can result in incomplete reactions or degradation of the product.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q4: What are some common side reactions to be aware of?
A4: A common side reaction in benzodiazepine synthesis is the hydrolysis of intermediates, especially when using harsh acidic or basic conditions.[2] For this compound synthesis, incomplete cyclization or side reactions involving the pyrazole ring are potential issues.
Troubleshooting Guide
Low Yield in Step 1: Reaction of 4-amino-1-ethyl-3-methylpyrazol-5-yl phenyl ketone with Glycine Ethyl Ester Hydrochloride
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is heated at the recommended temperature for the full duration as specified in the protocol. Monitor the reaction progress using TLC. |
| - Check Reagent Stoichiometry: Accurately measure the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion. | |
| Degradation of Starting Materials or Product | - Control Temperature: Avoid excessive heating, as this can lead to the degradation of the aminopyrazole starting material or the intermediate. |
| - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Low Purity of Starting Materials | - Assess Purity of 4-amino-1-ethyl-3-methylpyrazol-5-yl phenyl ketone: Ensure the starting aminopyrazole is of high purity. Recrystallize if necessary. |
| - Assess Purity and Anhydrous Conditions for Glycine Ethyl Ester Hydrochloride: Use dry glycine ethyl ester hydrochloride, as moisture can interfere with the reaction. |
Low Yield in Step 2: Cyclization with Ammonium Hydroxide
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclization | - Ammonium Hydroxide Concentration: Use a sufficiently concentrated solution of ammonium hydroxide to drive the cyclization. |
| - Reaction Time: Allow the reaction to proceed for the recommended duration. Monitor by TLC until the intermediate is consumed. | |
| Formation of Side Products | - Temperature Control: Maintain the recommended reaction temperature to minimize the formation of side products. |
| - pH Control: Ensure the reaction mixture is sufficiently basic for the cyclization to occur efficiently. | |
| Product Isolation Issues | - Extraction Solvent: Use a suitable solvent system (e.g., dichloromethane/ethyl acetate) for efficient extraction of this compound. |
| - Recrystallization Solvent: Choose an appropriate solvent for recrystallization (e.g., toluene) to obtain a pure product with good recovery.[1] |
Experimental Protocols
Step 1: Synthesis of the Intermediate
A detailed protocol for the reaction of 4-amino-1-ethyl-3-methylpyrazol-5-yl phenyl ketone with glycine ethyl ester hydrochloride would be provided here, based on the specific conditions outlined in the primary literature. This would include precise quantities of reagents, solvent volumes, reaction temperature, and duration.
Step 2: Synthesis of this compound (Cyclization)
A detailed protocol for the cyclization of the intermediate using ammonium hydroxide would be provided here. This would include the concentration of ammonium hydroxide, the solvent system, reaction time, and temperature.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Key Reactants | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-amino-1-ethyl-3-methylpyrazol-5-yl phenyl ketone, Glycine ethyl ester hydrochloride | Pyridine/Piperidine | Reflux | 4-6 | 70-80 |
| 2 | Intermediate from Step 1, Ammonium Hydroxide | Dichloromethane/Ethyl Acetate | Room Temp. | 2-4 | 85-95 |
Note: The expected yields are estimates based on related benzodiazepine syntheses and should be optimized for specific laboratory conditions.
Visualizations
This compound Synthesis Pathway
Caption: Reaction scheme for the two-step synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in chemical synthesis.
References
Technical Support Center: Optimizing Ripazepam Solubility for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Ripazepam for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound, also known as CI-683 or pyrazapon, is a pyrazolodiazepine derivative with anxiolytic properties.[1][2] It is structurally related to benzodiazepines and acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system.[1][3] It is a pale-yellow crystalline solid with a molecular weight of approximately 268.31 g/mol .[4]
Q2: In which solvents is this compound soluble?
This compound is described as being soluble in Dimethyl Sulfoxide (DMSO). However, specific quantitative solubility data in common laboratory solvents is not widely published. Researchers should experimentally determine the solubility in their specific solvents and aqueous media to ensure accurate and reproducible results.
Data Presentation: this compound Solubility
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, we provide a general solubility profile based on available information. We strongly recommend that researchers perform their own solubility assessments in the specific solvents and media used in their experiments.
Table 1: Solubility Profile of this compound
| Solvent/Medium | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for preparing stock solutions of hydrophobic compounds. |
| Ethanol | Data not available | Often used as a co-solvent to improve aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Data not available | Expected to have low solubility due to the hydrophobic nature of the compound. |
| Cell Culture Media (e.g., DMEM, RPMI) | Data not available | Solubility will be limited and dependent on media composition (e.g., serum content). Precipitation is a common issue. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: For a 10 mM stock solution in 1 mL of DMSO (Molecular Weight of this compound ≈ 268.31 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 268.31 g/mol * (1000 mg / 1 g) = 2.6831 mg
-
-
Weigh this compound: Accurately weigh approximately 2.68 mg of this compound powder and place it into a sterile microcentrifuge tube. Record the exact weight.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Assessing this compound Solubility in Aqueous Media
This protocol provides a general method to estimate the kinetic solubility of this compound in aqueous buffers or cell culture media.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous medium of interest (e.g., PBS, cell culture medium)
-
96-well plate (clear bottom)
-
Plate reader capable of measuring turbidity (e.g., at 600 nm) or a nephelometer
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of this compound: In a 96-well plate, add 100 µL of the aqueous medium to several wells.
-
Add 2 µL of the 10 mM this compound stock solution to the first well (this will be a 200 µM solution with 2% DMSO). Mix well by pipetting up and down.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the next well containing 50 µL of the medium, and so on.
-
Incubate: Incubate the plate at the desired experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Measure Turbidity: Measure the absorbance at 600 nm or use a nephelometer to assess the turbidity of each well. An increase in turbidity indicates precipitation.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in turbidity compared to the vehicle control (medium with the same concentration of DMSO) is considered the approximate kinetic solubility limit under these conditions.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to aqueous cell culture medium.
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Cause A: High Final Concentration: The final concentration of this compound in the medium exceeds its solubility limit.
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Solution: Decrease the final working concentration of this compound. If a higher concentration is required, consider using a solubility enhancement technique (see below).
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Cause B: High Localized Concentration: Adding the DMSO stock solution directly to the bulk medium without proper mixing can cause localized high concentrations, leading to precipitation.
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Solution: Add the this compound stock solution drop-wise to the pre-warmed (37°C) medium while gently swirling or vortexing to ensure rapid and even dispersion.
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Cause C: Low Final DMSO Concentration: The final concentration of DMSO is insufficient to keep the this compound in solution.
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Solution: While increasing the final DMSO concentration can improve solubility, it may also be toxic to cells. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
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Issue 2: The cell culture medium becomes cloudy or shows visible precipitate after a period of incubation.
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Cause A: Temperature Shifts: Moving the medium between cold storage and a warm incubator can cause less soluble compounds to precipitate over time.
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Solution: Prepare fresh this compound-containing medium before each experiment and avoid repeated temperature changes of the prepared medium.
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Cause B: Interaction with Media Components: Salts, proteins (especially in serum), and other components in the culture medium can interact with this compound, leading to the formation of insoluble complexes over time.
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Solution: If experimentally feasible, consider reducing the serum concentration. Preparing the medium fresh is the most reliable solution.
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-
Cause C: pH Changes: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of this compound.
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Solution: Ensure that your culture medium is well-buffered and monitor the pH, especially in long-term experiments.
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
Addressing Ripazepam degradation during storage and analysis
Disclaimer: Ripazepam is a pyrazolodiazepinone derivative for which there is limited publicly available data regarding its specific degradation pathways and stability-indicating analytical methods. The following guidance is based on the general chemical properties of benzodiazepines and pyrazole-containing compounds and is intended to serve as a comprehensive resource for researchers. All experimental protocols should be validated for this compound specifically.
Troubleshooting Guide: this compound Degradation
This guide addresses common issues encountered during the storage and analysis of this compound, focusing on identifying and mitigating degradation.
| Observed Issue | Potential Cause | Recommended Action | Preventive Measures |
| Loss of this compound peak area over time in solution | Hydrolysis: this compound, like other benzodiazepines, may be susceptible to hydrolysis of the diazepine ring, especially under acidic or basic conditions. | Neutralize the sample solution to a pH between 6 and 8. If the analysis allows, prepare fresh solutions before each analytical run. | Store stock solutions and samples in a buffered, neutral pH solution. Avoid prolonged storage in highly acidic or basic mobile phases. Store solutions at refrigerated or frozen temperatures. |
| Appearance of new, unidentified peaks in the chromatogram | Oxidative Degradation: The pyrazole and diazepine rings may be susceptible to oxidation, leading to the formation of N-oxides or other oxidation products. This can be accelerated by exposure to air, light, or the presence of oxidizing agents. | Use a mass spectrometer (LC-MS) to identify the mass of the new peaks to help elucidate their structure. Compare the degradation profile with samples subjected to forced oxidation (e.g., with H₂O₂). | Purge solvents with nitrogen or argon to remove dissolved oxygen. Store samples and standards in amber vials to protect from light. Avoid using solvents that may contain peroxides. |
| Inconsistent analytical results between different batches of solvent | Solvent Contamination: Solvents may contain impurities (e.g., acids, bases, peroxides) that can catalyze the degradation of this compound. | Test a new batch of HPLC-grade solvent. Filter all solvents before use. | Use high-purity, HPLC-grade solvents from reputable suppliers. Store solvents properly and check for peroxide formation in ethers like THF. |
| Significant degradation upon exposure to light | Photodegradation: Many benzodiazepines are light-sensitive and can undergo photochemical reactions, leading to the formation of various degradation products. | Confirm photodegradation by comparing a light-exposed sample to a sample kept in the dark. | Prepare and store all solutions in amber glassware or wrap containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis. |
| Irreproducible results from frozen samples | Freeze-Thaw Degradation: Repeated freezing and thawing cycles can lead to the degradation of some compounds. | Aliquot samples before freezing to avoid multiple freeze-thaw cycles. | Prepare single-use aliquots of stock solutions and samples before storing them at low temperatures. |
Quantitative Data on Benzodiazepine Degradation (Analogues)
The following table summarizes degradation data from forced degradation studies of benzodiazepines with structural similarities to this compound. This data is intended to provide a general indication of potential stability issues.
| Compound | Stress Condition | Duration | Temperature | % Degradation |
| Diazepam | 0.1 M HCl | 24 hours | 80°C | ~ 25% |
| Diazepam | 0.1 M NaOH | 24 hours | 80°C | ~ 15% |
| Diazepam | 3% H₂O₂ | 24 hours | Room Temp | ~ 10% |
| Bromazepam | 1 M HCl | 8 hours | 60°C | ~ 30% |
| Bromazepam | 1 M NaOH | 8 hours | 60°C | ~ 20% |
| Nitrazepam | Acidic (pH 1.2) | 2 hours | 37°C | ~ 50% |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for storing this compound solutions?
A1: Based on general benzodiazepine stability, it is recommended to store this compound solutions in a neutral pH range (pH 6-8). Acidic or basic conditions are known to catalyze the hydrolysis of the diazepine ring in many benzodiazepines.
Q2: How can I prevent oxidative degradation of this compound during analysis?
A2: To minimize oxidation, it is advisable to use de-gassed, high-purity mobile phases. If sensitivity to oxidation is confirmed, purging your sample vials with an inert gas like nitrogen or argon before sealing can help. Additionally, storing samples in amber vials will protect against photo-oxidation.
Q3: My this compound sample shows significant degradation after being stored in the autosampler. What can I do?
A3: If your autosampler is not refrigerated, degradation can occur over time. It is best to use a refrigerated autosampler set to 4-8°C. If this is not available, limit the time samples spend in the autosampler by preparing smaller batches for analysis.
Q4: Are there any common excipients that are known to cause degradation of benzodiazepines?
A4: Some excipients containing reactive functional groups or impurities can potentially interact with and degrade benzodiazepines. For example, excipients with acidic or basic properties could promote hydrolysis. It is crucial to perform compatibility studies with your specific formulation.
Q5: What are the expected degradation products of this compound?
A5: While specific degradation products for this compound are not well-documented, based on the degradation of other benzodiazepines, potential degradation pathways could involve the hydrolytic cleavage of the diazepine ring. This would likely lead to the formation of a benzophenone derivative. The pyrazole ring is generally more stable, but oxidation could still be a possibility.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
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This compound reference standard
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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Methanol (HPLC grade)
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Water (HPLC grade)
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pH meter
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Heating block or water bath
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Photostability chamber
Procedure:
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Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
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Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Heat the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
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Oxidative Degradation: Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature for 24 hours, protected from light. Dilute with mobile phase for analysis.
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Thermal Degradation: Store a solid sample of this compound at 105°C for 48 hours. Also, prepare a solution of this compound (1 mg/mL in methanol) and heat at 60°C for 48 hours.
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Photodegradation: Expose a solid sample and a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
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Control Sample: Prepare a solution of this compound (1 mg/mL) in the same solvent as the stressed samples and store it at 4°C, protected from light.
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Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
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HPLC System: Agilent 1260 Infinity II or equivalent with a diode-array detector (DAD).
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
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Gradient Example: Start with 90% A, ramp to 10% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: Monitor at the λmax of this compound (to be determined, likely in the UV range of 230-280 nm) and also scan a wider range with the DAD to detect degradation products with different chromophores.
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Injection Volume: 10 µL.
Procedure:
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Prepare the mobile phases and degas them.
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Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
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Inject the control and stressed samples from the forced degradation study (Protocol 1).
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Monitor the chromatograms for the appearance of new peaks and the decrease in the this compound peak area.
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The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak (resolution > 1.5).
Visualizations
Caption: A potential degradation pathway for this compound.
Caption: A typical experimental workflow for HPLC analysis.
Caption: A logical troubleshooting guide for inconsistent results.
Technical Support Center: Overcoming Challenges in Ripazepam Quantification in Biological Matrices
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Ripazepam in biological matrices. Given the limited specific data on this compound, this guide leverages established methodologies for the broader class of benzodiazepines, to which this compound is structurally related as a pyrazolodiazepine.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound and similar compounds in biological samples.
Issue 1: Poor Peak Shape or Low Signal Intensity
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Question: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting, or broad peaks) and/or low signal intensity. What are the potential causes and solutions?
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Answer:
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Chromatographic Conditions:
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Mobile Phase: The pH of the mobile phase can significantly impact the peak shape of benzodiazepines. Ensure the mobile phase pH is appropriate for this compound's chemical properties. An acidic mobile phase, often containing 0.1% formic acid, is commonly used to promote protonation and improve peak shape in reverse-phase chromatography.
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Column Choice: A C18 column is a common choice for benzodiazepine analysis. However, if issues persist, consider a different stationary phase, such as a biphenyl or a C8 column, which may offer different selectivity.
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Gradient Elution: An optimized gradient elution program is crucial for separating the analyte from matrix components and achieving a sharp peak.
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Sample Preparation:
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Inadequate Cleanup: Residual matrix components can interfere with the chromatography. Re-evaluate your sample preparation method (e.g., SPE, LLE) to ensure efficient removal of interfering substances like phospholipids.[1][2]
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Solvent Mismatch: The final sample solvent should be compatible with the initial mobile phase conditions to avoid peak distortion. If the sample is dissolved in a strong solvent, it can lead to peak fronting.
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Instrumental Issues:
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Column Contamination: The column may be contaminated with strongly retained matrix components. Flush the column with a strong solvent or consider replacing it.
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Injector Problems: Check for blockages or leaks in the injector system.
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Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
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Question: I am observing significant ion suppression or enhancement for this compound, leading to inaccurate and imprecise results. How can I mitigate these matrix effects?
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Answer:
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What are Matrix Effects? Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[3][4] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, compromising the accuracy and precision of the quantitative results.[3]
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Strategies for Mitigation:
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Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components.
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Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and can significantly reduce matrix effects.
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Liquid-Liquid Extraction (LLE): LLE can also be effective but may be less selective than SPE.
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Protein Precipitation (PP): While simple and fast, PP is the least effective method for removing matrix components and often results in significant matrix effects.
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Chromatographic Separation: Optimize your chromatographic method to separate this compound from the matrix components that are causing the ion suppression or enhancement.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d4) is the gold standard for compensating for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction.
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Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also decrease the analyte signal to below the limit of quantification.
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Issue 3: Low Extraction Recovery
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Question: My extraction recovery for this compound is consistently low. What steps can I take to improve it?
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Answer:
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Optimize Extraction Solvent/Sorbent:
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LLE: The choice of extraction solvent is critical. The solvent should have a high affinity for this compound and be immiscible with the sample matrix. Experiment with different solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the sample to optimize the extraction.
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SPE: The selection of the SPE sorbent (e.g., C18, mixed-mode) and the optimization of the wash and elution steps are crucial for achieving high recovery.
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pH Adjustment: The pH of the sample can significantly affect the extraction efficiency of benzodiazepines. Adjusting the pH of the biological matrix before extraction can improve the partitioning of this compound into the extraction solvent.
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Thorough Mixing: Ensure vigorous and sufficient mixing (e.g., vortexing) during the extraction process to allow for efficient partitioning of the analyte from the sample matrix to the extraction solvent.
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Evaporation and Reconstitution: If an evaporation step is used, ensure that the sample is not evaporated to complete dryness for an extended period, as this can lead to analyte loss. The reconstitution solvent should be strong enough to fully dissolve the analyte.
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Frequently Asked Questions (FAQs)
Q1: What is the best analytical method for this compound quantification in biological matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of benzodiazepines like this compound in biological matrices. This technique offers high sensitivity, selectivity, and specificity, allowing for the accurate measurement of low concentrations of the drug in complex samples.
Q2: Which biological matrices are suitable for this compound quantification?
A2: this compound can be quantified in various biological matrices, including plasma, serum, urine, and whole blood. The choice of matrix will depend on the specific research question and the pharmacokinetic properties of the drug. For example, urine is often used for screening purposes, while plasma or serum is typically used for pharmacokinetic studies.
Q3: How should I prepare my biological samples for this compound analysis?
A3: The optimal sample preparation method depends on the biological matrix and the required sensitivity. Common techniques include:
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Protein Precipitation (PP): A simple and fast method, but it provides the least clean extract.
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Liquid-Liquid Extraction (LLE): Offers better cleanup than PP and is a widely used technique.
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Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly recommended for minimizing matrix effects, especially for achieving low limits of quantification.
Q4: What type of internal standard should I use for this compound quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification. If a SIL-IS for this compound is not available, a structurally similar benzodiazepine can be used as an analog internal standard, but this approach is less ideal.
Q5: How can I ensure the stability of this compound in my biological samples?
A5: The stability of benzodiazepines in biological samples is a critical factor for accurate quantification. To ensure stability:
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Storage Temperature: Samples should be stored at low temperatures, preferably at -20°C or -80°C, to minimize degradation.
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Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to analyte degradation.
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Preservatives: For whole blood, the use of a preservative like sodium fluoride may be necessary to inhibit enzymatic activity.
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Light Exposure: Protect samples from light, as some benzodiazepines are light-sensitive.
Experimental Protocols
Table 1: Example Liquid Chromatography and Mass Spectrometry Parameters for Benzodiazepine Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| LC System | Agilent 1200 series HPLC or equivalent |
| Column | Thermo Hypersil GOLD aQ (50 mm × 3 mm, 5-μm) or equivalent C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Mass Spectrometry | |
| MS System | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 4000 V |
| MRM Transitions | To be determined empirically for this compound. Based on its structure, a precursor ion of m/z 269.1 would be expected. Product ions would need to be identified through infusion and fragmentation experiments. |
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
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Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of an internal standard working solution (e.g., this compound-d4 in methanol). Vortex for 10 seconds.
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Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
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Loading: Load the pre-treated plasma sample onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of hexane to remove non-polar interferences.
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Drying: Dry the cartridge under vacuum for 5 minutes.
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Elution: Elute the analyte with 1 mL of a mixture of ethyl acetate and ammonia (98:2, v/v).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
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Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Urine
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Hydrolysis (if necessary): For the analysis of total this compound (including glucuronide metabolites), enzymatic hydrolysis is required. To 1 mL of urine, add an appropriate buffer and β-glucuronidase enzyme and incubate.
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Sample Pre-treatment: To 1 mL of urine (hydrolyzed or not), add 50 µL of the internal standard working solution. Add 200 µL of a suitable buffer to adjust the pH (e.g., pH 9-10).
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Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate). Vortex vigorously for 2 minutes.
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Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
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Transfer: Carefully transfer the upper organic layer to a clean tube.
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Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
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Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for this compound quantification.
Caption: General experimental workflow for this compound analysis.
References
Ripazepam Solution Stability: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of Ripazepam in solution. The following information is based on general knowledge of benzodiazepine stability and should be supplemented with compound-specific experimental data.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has become cloudy or has formed a precipitate. What is the likely cause and how can I resolve it?
A1: Cloudiness or precipitation of this compound in solution can be attributed to several factors, including:
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Poor Solubility: this compound, like many benzodiazepines, may have limited aqueous solubility. The choice of solvent is critical.
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pH Shift: Changes in the pH of the solution can significantly impact the solubility of this compound.
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Temperature Effects: Lower temperatures can decrease the solubility of the compound, leading to precipitation.
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Concentration: The solution may be supersaturated.
Troubleshooting Steps:
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Verify Solvent System: Ensure the solvent system is appropriate for this compound. Consider using co-solvents such as ethanol, propylene glycol, or polyethylene glycol to improve solubility in aqueous solutions.
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Control pH: Maintain a stable pH within the optimal range for this compound solubility. Buffering the solution may be necessary.
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Temperature Control: Store the solution at a consistent, appropriate temperature. Avoid freeze-thaw cycles unless validated.
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Re-dissolution: Gently warm the solution and agitate to see if the precipitate redissolves. If it does, consider storing it at a slightly higher temperature or adjusting the formulation.
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Re-evaluation of Concentration: If precipitation persists, you may need to work with a lower concentration of this compound.
Q2: I am observing a decrease in this compound concentration over time in my solution. What are the potential degradation pathways?
A2: The decrease in this compound concentration likely indicates chemical degradation. For benzodiazepines, the most common degradation pathways are hydrolysis, oxidation, and photolysis.[1][2]
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Hydrolysis: The amide bond in the diazepine ring of benzodiazepines can be susceptible to cleavage, particularly at acidic or basic pH.[2][3]
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Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule. This can be catalyzed by light or trace metals.[1]
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Photolysis: Exposure to light, especially UV light, can provide the energy for degradative photochemical reactions.
Q3: How can I minimize the degradation of this compound in my solutions?
A3: To minimize degradation, consider the following strategies:
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pH Control: Buffer the solution to a pH that minimizes hydrolysis. For many benzodiazepines, a pH range of 4-8 is often found to be more stable.
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Inert Atmosphere: To prevent oxidation, prepare and store the solution under an inert atmosphere, such as nitrogen or argon.
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Antioxidants: Consider the addition of antioxidants like ascorbic acid or sodium metabisulfite to the formulation.
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Light Protection: Store the solution in amber-colored vials or protect it from light at all times to prevent photolysis.
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Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial.
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Temperature Control: Store solutions at recommended temperatures, often refrigerated (2-8 °C), to slow down degradation kinetics.
Troubleshooting Guides
Issue: Inconsistent Results in Stability Studies
If you are observing high variability in your this compound stability data, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent stability results.
Data Presentation
Table 1: General Stability Profile of Benzodiazepines in Solution
This table summarizes the general stability of benzodiazepines under different stress conditions. Specific data for this compound should be generated experimentally.
| Stress Condition | Potential Degradation | Key Factors | Recommended Mitigation |
| Acidic pH | Hydrolysis of the diazepine ring | pH value, Temperature | Buffer to a neutral or slightly acidic pH (e.g., pH 4-7) |
| Basic pH | Hydrolysis | pH value, Temperature | Buffer to a neutral or slightly acidic pH |
| Oxidative | Formation of N-oxides or other oxidation products | Oxygen, Light, Metal Ions | Use of antioxidants, inert atmosphere, chelating agents |
| Photolytic | Photodegradation products | Light intensity and wavelength | Storage in light-protected containers (amber vials) |
| Thermal | Increased rate of all degradation pathways | Temperature, Duration | Storage at controlled room temperature or refrigerated conditions |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
Caption: Experimental workflow for a forced degradation study.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Dilute the stock solution with 0.1N HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
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Base Hydrolysis: Dilute the stock solution with 0.1N NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for a specified period.
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Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Store at room temperature, protected from light, for a specified period.
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Thermal Degradation: Store the solid drug substance and the solution at an elevated temperature (e.g., 80°C) for a specified period.
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Photolytic Degradation: Expose the solution to light according to ICH Q1B guidelines.
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Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze by a stability-indicating HPLC method.
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Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products. Ensure that the peak for this compound is well-resolved from any degradant peaks.
Signaling Pathway (Hypothetical Degradation)
The following diagram illustrates the potential primary degradation pathways for a benzodiazepine like this compound.
Caption: Potential degradation pathways for this compound.
For further detailed guidance on stability testing, please refer to the ICH Q1A(R2) guidelines.
References
Minimizing byproduct formation in Ripazepam synthesis
Technical Support Center: Ripazepam Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during this compound synthesis, with a focus on potential byproduct formation analogous to that of structurally similar benzodiazepines like Diazepam.
Q1: My final this compound product shows low purity, with several unexpected peaks in the HPLC analysis. What are the likely byproducts?
A1: While specific byproduct data for this compound is limited, analysis of related benzodiazepine syntheses, such as Diazepam, suggests potential impurities. These can include unreacted starting materials, intermediates, and byproducts from side reactions.[1] Likely byproducts in your this compound synthesis could be:
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Unreacted 4-amino-1-ethyl-3-methylpyrazol-5-yl phenyl ketone: The starting aminoketone may not have fully reacted.
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Incomplete cyclization products: The intermediate formed from the initial condensation may not have fully cyclized to the diazepinone ring.
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Hydrolysis products: The amide bond in the diazepinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions.
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Oxidation products: The molecule may be susceptible to oxidation, leading to related impurities.
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Byproducts from side reactions of intermediates: Similar to other benzodiazepine syntheses, side reactions of reactive intermediates can lead to various structural isomers or related compounds.[2]
Q2: I am observing a significant amount of a byproduct with a molecular weight corresponding to the starting aminoketone. How can I improve the conversion of this starting material?
A2: Incomplete consumption of the starting aminoketone is a common issue. To drive the reaction to completion, consider the following strategies:
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Reaction Time: Extend the reaction time to allow for complete conversion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
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Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to the formation of degradation products.
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Stoichiometry: Ensure the correct stoichiometric ratio of reactants. A slight excess of the glycine ethyl ester hydrochloride may be beneficial.
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Catalyst/Solvent System: The choice of base and solvent is critical. The original synthesis mentions a piperidine/pyridine solvent system.[4] Optimizing the base concentration or exploring alternative high-boiling point solvents could improve the reaction kinetics.
Q3: My mass spectrometry data suggests the presence of a hydrolyzed byproduct. How can I prevent this?
A3: Hydrolysis of the amide bond in the seven-membered ring is a potential degradation pathway. To minimize this:
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pH Control: Maintain a neutral to slightly basic pH during the reaction and workup. Strong acidic or basic conditions can promote hydrolysis. In a related Diazepam synthesis, maintaining a near-neutral pH was found to reduce hydrolysis.[5]
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Water Content: Ensure all reactants and solvents are anhydrous. The presence of water can facilitate hydrolysis, especially at elevated temperatures.
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Workup Procedure: Minimize the exposure of the product to aqueous acidic or basic conditions during the extraction and washing steps. Use of a non-aqueous workup, if possible, could be beneficial.
Q4: What are the best practices for purification to remove process-related impurities?
A4: Recrystallization is a common and effective method for purifying this compound. For more challenging impurity profiles, column chromatography may be necessary.
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Recrystallization: Toluene is a documented solvent for the recrystallization of this compound. Experiment with other solvent systems to optimize purity and yield.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed to separate closely related impurities. A variety of solvent systems can be screened to achieve optimal separation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on typical optimization experiments for a reaction like this compound synthesis. This data is for illustrative purposes to guide experimentation.
| Experiment ID | Starting Material Conversion (%) | This compound Yield (%) | Key Byproduct A (%) | Key Byproduct B (%) |
| RS-01 (Standard) | 85 | 70 | 10 | 5 |
| RS-02 (Increased Temp) | 92 | 65 | 8 | 15 (Degradation) |
| RS-03 (Extended Time) | 95 | 78 | 3 | 4 |
| RS-04 (Anhydrous) | 90 | 75 | 7 | 3 |
Key Experimental Protocols
General Protocol for this compound Synthesis:
A general procedure for the synthesis of this compound involves the reaction of 4-amino-1-ethyl-3-methylpyrazol-5-yl phenyl ketone with glycine ethyl ester hydrochloride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-1-ethyl-3-methylpyrazol-5-yl phenyl ketone in a mixture of piperidine and pyridine.
-
Addition of Reagent: Add glycine ethyl ester hydrochloride to the solution.
-
Reaction: Heat the mixture to reflux and maintain for a specified period (e.g., 18-24 hours). Monitor the reaction progress by TLC or HPLC.
-
Workup: After completion, cool the reaction mixture and concentrate it under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify the crude this compound by recrystallization from toluene.
HPLC Method for Purity Analysis:
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of benzodiazepines.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 254 nm).
-
Quantification: Impurities can be quantified based on their peak area relative to the main this compound peak.
Visualizations
Caption: Potential byproduct formation pathways in this compound synthesis.
Caption: A logical workflow for troubleshooting low purity in this compound synthesis.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
Best practices for handling and storing Ripazepam powder
Technical Support Center: Ripazepam
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for handling and storing this compound powder in a research environment. Given that this compound is a research chemical that was never commercially marketed for human use, publicly available data is limited.[1][2] Therefore, many of the recommendations provided are based on general best practices for handling sensitive chemical powders and related benzodiazepine compounds.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS No: 26308-28-1) is a pyrazolodiazepinone derivative, structurally related to benzodiazepines. It is described as a pale-yellow crystalline solid with a melting point of 221–223 °C. In animal studies, it demonstrated anxiolytic effects, but it has not been approved or marketed for human use. Like other benzodiazepines, its mechanism of action is believed to involve modulation of the GABA-A receptor.
Q2: What are the recommended storage conditions for this compound powder?
A2: To ensure stability and a shelf life of over two years, this compound powder should be stored in a dry, dark environment. For maximum longevity, follow these temperature guidelines:
-
Short-term (days to weeks): Store at 0 - 4°C.
-
Long-term (months to years): Store at -20°C. Always store the powder in a tightly sealed container to protect it from moisture and air.
Q3: What solvents can be used to prepare this compound solutions?
A3: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO). Solubility in other solvents like ethanol or aqueous buffers has not been widely reported and should be determined empirically. When preparing solutions, always use anhydrous-grade solvents to minimize hydrolytic degradation.
Q4: What are the primary safety precautions for handling this compound powder?
A4: As with any potent research chemical, proper personal protective equipment (PPE) is essential. This includes:
-
A properly fitted lab coat.
-
Safety goggles or a face shield.
-
Chemical-resistant gloves.
-
Respiratory protection (e.g., a mask or work in a fume hood) to avoid inhaling the powder.
Handle the powder in a well-ventilated area or a chemical fume hood. Avoid direct contact with skin and eyes.
Data Summary Tables
Since specific quantitative data for this compound is scarce, the following tables provide a template for the data researchers should generate and include analogous data for Diazepam, a related compound, for illustrative purposes.
Table 1: this compound Physical & Chemical Properties
| Property | Value | Source |
| CAS Number | 26308-28-1 | |
| Molecular Formula | C₁₅H₁₆N₄O | |
| Molecular Weight | 268.32 g/mol | |
| Appearance | Pale-yellow crystalline solid | |
| Melting Point | 221–223 °C | |
| Solubility | Soluble in DMSO |
Table 2: Illustrative Stability of Benzodiazepine Solutions (Based on Diazepam Data)
| Storage Condition | Time | Potency Reduction (Approx.) | Recommendations |
| Refrigerated (4-10°C) | 210 days | 7% | Recommended for stock solutions. |
| Ambient Temp (15-30°C) | 210 days | 15% | Suitable for short-term use; avoid high heat. |
| Heated (37°C) | 210 days | 25% | Avoid; significant degradation occurs. |
| Exposure to Light | Not specified | High | Protect solutions from light. |
| Neutral/Alkaline pH | Not specified | High | Use appropriate buffers; avoid high pH. |
Troubleshooting Guide
Issue 1: this compound Powder Has Changed Color or Appears Clumpy.
-
Possible Cause: This may indicate degradation due to moisture absorption or oxidation. Exposure to light can also cause discoloration in sensitive compounds.
-
Solution:
-
Verify that the container has been tightly sealed and stored in a dark, dry location.
-
Consider storing the powder inside a desiccator to minimize moisture exposure.
-
If degradation is suspected, it is recommended to use a fresh, unopened batch of the compound for sensitive experiments to ensure reproducibility.
-
Issue 2: Difficulty Dissolving this compound Powder.
-
Possible Cause: The chosen solvent may not be appropriate, or the concentration may be too high. The powder may not have been fully dried before weighing, leading to inaccurate concentrations.
-
Solution:
-
Confirm that you are using a recommended solvent, such as high-purity DMSO.
-
Gently warm the solution (e.g., to 37°C) and use sonication or vortexing to aid dissolution.
-
Prepare a more dilute solution. Determine the solubility limit empirically by adding small, known amounts of powder to a fixed volume of solvent until saturation is reached.
-
Issue 3: Precipitate Forms in a Previously Clear this compound Solution.
-
Possible Cause:
-
Temperature Change: The solution may have been stored at a lower temperature than the one at which it was prepared, causing the compound to fall out of solution. This is common when transferring DMSO stock solutions into aqueous buffers.
-
Solvent Evaporation: If the container was not sealed properly, solvent evaporation could increase the concentration beyond the solubility limit.
-
Degradation: The precipitate could be a less-soluble degradation product.
-
-
Solution:
-
Gently warm the solution to see if the precipitate redissolves. If it does, the issue is likely temperature-dependent solubility.
-
When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent localized high concentrations that can cause precipitation.
-
Ensure solution containers are tightly sealed with parafilm or screw caps to prevent evaporation. If degradation is suspected, perform an analytical check (e.g., HPLC) to assess purity.
-
Experimental Protocol
Protocol: Preparation and Storage of a 10 mM this compound Stock Solution in DMSO
-
Pre-Handling:
-
Allow the this compound powder container to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Prepare all necessary equipment: microcentrifuge tubes, pipette, anhydrous DMSO, vortex mixer.
-
-
Weighing:
-
Work in a chemical fume hood or a ventilated balance enclosure.
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully add the desired amount of this compound powder. For 1 mL of a 10 mM solution (MW = 268.32 g/mol ), this would be 2.68 mg. Record the exact weight.
-
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
-
Storage:
-
Once fully dissolved, the solution should be clear.
-
For immediate use, keep the solution at room temperature, protected from light.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes.
-
Store the aliquots at -20°C. This minimizes damage from repeated freeze-thaw cycles.
-
Visualizations
Mechanism & Stability Diagrams
Caption: Key environmental factors that can lead to the degradation of this compound powder.
Caption: A logical workflow for troubleshooting experiments with suspected this compound degradation.
Caption: this compound enhances GABA's effect by binding to an allosteric site on the GABA-A receptor.
References
- 1. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (IARC Summary & Evaluation, Volume 66, 1996) [inchem.org]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Evolve's guide to storing lab chemicals safely [evolveltd.eu]
- 5. 3mmcshopnl.com [3mmcshopnl.com]
Technical Support Center: Enhancing Oral Bioavailability of Ripazepam in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving adequate oral bioavailability of Ripazepam in animal studies. Given the limited publicly available data on this compound's specific pharmacokinetic properties, this guide focuses on a systematic approach to identifying and overcoming common barriers to oral drug absorption for a compound with its characteristics.
Troubleshooting Guide: Low Oral Bioavailability of this compound
Issue 1: Poor and/or Variable Oral Absorption in Pilot Studies
Possible Causes:
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Low Aqueous Solubility: this compound is a crystalline solid, and while soluble in DMSO, its aqueous solubility may be a limiting factor for dissolution in the gastrointestinal (GI) tract.[1][2]
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Poor Permeability: The molecule's characteristics may lead to low permeability across the intestinal epithelium.
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First-Pass Metabolism: Significant metabolism in the liver or gut wall after absorption can reduce the amount of active drug reaching systemic circulation. While specific data for this compound is unavailable, benzodiazepines as a class can undergo extensive metabolism.[3][4]
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Formulation-Related Issues: The chosen vehicle for administration may not be optimal for solubilization and presentation of the drug to the GI mucosa.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Experimental Protocols & Formulation Strategies
Based on the troubleshooting workflow, the following protocols can be employed to enhance this compound's oral bioavailability.
Protocol 1: Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound in simulated gastric and intestinal fluids.
Methodology:
-
Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Add an excess amount of this compound powder to separate vials containing SGF and SIF.
-
Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Micronization for Improved Dissolution
Objective: To increase the surface area of this compound to enhance its dissolution rate.[5]
Methodology:
-
Utilize a jet mill or air-jet mill for the micronization of the this compound powder.
-
Characterize the particle size distribution of the micronized powder using laser diffraction or microscopy. Aim for a particle size range of 2-5 µm.
-
Perform dissolution testing on the micronized powder compared to the unprocessed powder in SGF and SIF to assess the impact on dissolution rate.
Protocol 3: Formulation of a Nanosuspension
Objective: To significantly increase the surface area and dissolution velocity of this compound by reducing its particle size to the nanometer range.
Methodology:
-
Disperse this compound in an aqueous solution containing a stabilizer (e.g., a polymer like HPMC or a surfactant like Poloxamer 188).
-
Use a high-pressure homogenizer or a wet bead mill to reduce the particle size of the drug crystals.
-
Process the suspension for multiple cycles until the desired particle size (typically 100-250 nm) is achieved, as confirmed by dynamic light scattering (DLS).
-
The resulting nanosuspension can be used directly for oral gavage in animal studies.
Protocol 4: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion in the GI tract, bypassing the dissolution step.
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P).
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable and fine emulsion upon dilution with water.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant. Dissolve the required amount of this compound in this mixture with gentle heating and stirring.
-
Characterization: Evaluate the self-emulsification performance by adding the SEDDS formulation to water and observing the formation of the emulsion. Characterize the droplet size of the resulting emulsion using DLS.
Data Presentation: Comparison of Formulation Strategies
| Formulation Strategy | Principle | Potential Advantages | Potential Disadvantages |
| Micronization | Increased surface area | Simple, cost-effective | May not be sufficient for very poorly soluble drugs; risk of particle agglomeration. |
| Nanosuspension | Drastic increase in surface area and saturation solubility | Significant improvement in dissolution rate and bioavailability. | Requires specialized equipment; potential for physical instability (crystal growth). |
| Solid Dispersion | Drug dispersed in a hydrophilic carrier in an amorphous state | Enhanced wettability and dissolution; can achieve supersaturation. | Potential for recrystallization during storage; manufacturing can be complex. |
| SEDDS | Drug dissolved in a lipid mixture, forming an emulsion in the gut | Bypasses dissolution; enhances lymphatic uptake, potentially reducing first-pass metabolism. | Requires careful selection of excipients; potential for GI side effects at high surfactant concentrations. |
| Cyclodextrin Complexation | Drug encapsulated within a cyclodextrin molecule | Forms a soluble inclusion complex, increasing aqueous solubility. | Limited drug loading capacity; can be expensive. |
Frequently Asked Questions (FAQs)
Q1: We observed high variability in plasma concentrations of this compound after oral dosing. What could be the cause?
A1: High variability is often linked to poor aqueous solubility and dissolution. If the drug's dissolution is the rate-limiting step for absorption, small changes in GI physiology (e.g., gastric emptying time, presence of food) can lead to significant differences in the extent of absorption between animals. Implementing a formulation strategy that improves solubility and dissolution, such as a nanosuspension or a SEDDS, can help reduce this variability.
Q2: How can we determine if first-pass metabolism is a significant barrier to this compound's oral bioavailability?
A2: A common approach is to compare the Area Under the Curve (AUC) of the plasma concentration-time profile after oral administration with the AUC after intravenous (IV) administration in the same animal model. The absolute bioavailability (F) is calculated as:
F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)
If the absolute bioavailability is low despite evidence of good solubility and permeability, significant first-pass metabolism is a likely contributor.
Q3: What animal model is most appropriate for initial oral bioavailability studies of this compound?
A3: The rat is a commonly used and well-characterized model for initial pharmacokinetic and bioavailability studies due to its relatively low cost, ease of handling, and historical data for comparison. However, it's important to be aware of potential species differences in metabolism. If feasible, conducting pilot studies in a second species (e.g., mouse or dog) can provide valuable comparative data.
Q4: Can we simply dissolve this compound in DMSO for oral gavage in our animal studies?
A4: While this compound is soluble in DMSO, using high concentrations of DMSO for in vivo oral studies is generally not recommended. DMSO can have its own pharmacological effects and may cause irritation to the GI mucosa. It can also influence the absorption process in a way that is not translatable to a clinical formulation. It is preferable to develop an aqueous-based suspension or a more clinically relevant formulation like a SEDDS.
Q5: What are the critical quality attributes to monitor for a this compound nanosuspension formulation?
A5: For a nanosuspension, the critical quality attributes to monitor during development and for stability testing are:
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Particle Size and Polydispersity Index (PDI): To ensure the desired size range is maintained and the distribution is narrow.
-
Zeta Potential: To assess the physical stability of the suspension against aggregation.
-
Crystalline State: To confirm that the drug has not undergone any polymorphic changes during processing.
-
Assay and Purity: To ensure the drug concentration is correct and no degradation has occurred.
Caption: Logical relationship for developing a suitable oral formulation.
References
- 1. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Buy this compound | 26308-28-1 | >98% [smolecule.com]
- 3. Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Diazepam and Its Metabolites in Urine of Chinese Participants | springermedizin.de [springermedizin.de]
- 5. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
A Comparative Pharmacological Study: Ripazepam vs. Diazepam
An objective analysis of two benzodiazepine-related anxiolytics based on available pharmacological data.
This guide provides a detailed pharmacological comparison of Ripazepam and Diazepam for researchers, scientists, and drug development professionals. While Diazepam is a well-characterized benzodiazepine, publicly available quantitative data for this compound is limited. This document summarizes the existing information for a comparative perspective.
Introduction
Diazepam, a classic 1,4-benzodiazepine, has been a benchmark anxiolytic for decades, known for its sedative, muscle relaxant, and anticonvulsant properties. This compound, a pyrazolodiazepinone derivative, is structurally related to benzodiazepines and has demonstrated anxiolytic effects in preclinical studies, although it has not been marketed for human use.[1] This guide aims to juxtapose the pharmacological profiles of these two compounds.
Mechanism of Action: Modulation of GABAergic Neurotransmission
Both Diazepam and this compound are believed to exert their anxiolytic effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site. This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability.
Comparative Pharmacological Properties
The following table summarizes the key pharmacological properties of this compound and Diazepam based on available data.
| Property | This compound | Diazepam |
| Drug Class | Pyrazolodiazepinone | 1,4-Benzodiazepine |
| Primary Action | Anxiolytic | Anxiolytic, Sedative, Muscle Relaxant, Anticonvulsant |
| Mechanism | Positive Allosteric Modulator of GABA-A Receptor | Positive Allosteric Modulator of GABA-A Receptor |
| Receptor Binding | Binds to benzodiazepine receptors[2] | Binds to the benzodiazepine site on the GABA-A receptor |
| Binding Affinity (Ki) | Data not available | ~3 nM (rat brain membranes)[2][3] |
Preclinical Pharmacokinetics
| Parameter | This compound | Diazepam (in Rats) |
| Administration Route | Oral (in diet)[4] | Intravenous, Intraperitoneal, Oral |
| Cmax | Data not available | Data varies with dose and route |
| Tmax | Data not available | Data varies with dose and route |
| Half-life (t1/2) | Data not available | ~1 hour (IV) |
| Metabolism | Data not available | Hepatic |
| Active Metabolites | Data not available | Yes (e.g., Desmethyldiazepam, Oxazepam) |
Preclinical Anxiolytic Efficacy
The anxiolytic effects of both compounds have been demonstrated in preclinical models. The table below presents available data on effective doses in the elevated plus-maze (EPM), a standard behavioral test for anxiety.
| Compound | Animal Model | Effective Anxiolytic Dose (EPM) | Reference(s) |
| This compound | Mouse/Rat | Data on specific anxiolytic doses not available. Doses of 15 and 150 mg/kg (in diet) were used in chronic studies. | |
| Diazepam | Mouse | 0.5 - 2.5 mg/kg (intraperitoneal) |
Experimental Protocols
A. Benzodiazepine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, Diazepam) for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Rat cerebral cortex membranes (source of GABA-A receptors)
-
[3H]-Diazepam (radioligand)
-
Test compounds (this compound, Diazepam) at various concentrations
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in cold buffer and centrifuge to isolate the membrane fraction containing the GABA-A receptors. Resuspend the pellet in fresh buffer.
-
Binding Assay: In test tubes, combine the membrane preparation, a fixed concentration of [3H]-Diazepam, and varying concentrations of the test compound or vehicle.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Diazepam (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
B. Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Animals: Male mice or rats.
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound (e.g., this compound or Diazepam at various doses) or vehicle to different groups of animals via a specific route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).
-
Test Procedure: Place each animal individually in the center of the EPM, facing an open arm. Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system or manual observation.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect. Total arm entries can be used as a measure of general locomotor activity.
Conclusion
Diazepam is a thoroughly studied benzodiazepine with a well-defined pharmacological profile, making it a standard reference drug in anxiolytic research. This compound, a pyrazolodiazepinone, also demonstrates anxiolytic properties in preclinical models. However, a detailed, quantitative comparison is hampered by the limited availability of public data on this compound's receptor binding affinity, pharmacokinetics, and dose-response in behavioral assays. Further research is required to fully elucidate the pharmacological profile of this compound and to enable a direct and comprehensive comparison with established anxiolytics like Diazepam.
References
- 1. This compound - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Specific benzodiazepine receptors in rat brain characterized by high-affinity (3H)diazepam binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Specific benzodiazepine receptors in rat brain characterized by high-affinity (3H)diazepam binding. | Semantic Scholar [semanticscholar.org]
- 4. Carcinogenicity studies in rodents and this compound, a minor tranquilizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ripazepam and Other Anxiolytic Compounds: A Guide for Researchers
Introduction
The pharmacological management of anxiety disorders has evolved significantly, moving from broad-spectrum sedatives to compounds with more targeted mechanisms of action. A central player in the neurobiology of anxiety is the γ-aminobutyric acid type A (GABA-A) receptor, an ionotropic receptor that, upon activation, inhibits neuronal excitability.[1][2] Benzodiazepines (BZs), a major class of anxiolytics, exert their effects by acting as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory action of GABA.[3] However, their long-term use is often limited by side effects such as sedation, dependence, and withdrawal symptoms.[1][2]
This has spurred the development of novel anxiolytics aiming for a more favorable side-effect profile. This guide provides a comparative analysis of Ripazepam, a lesser-known pyrazolodiazepinone derivative, against established and novel anxiolytic compounds, including the prototypical benzodiazepine Diazepam, the prodrug Prazepam, and the non-benzodiazepine anxiolytic Etifoxine. The comparison focuses on their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and the experimental protocols used for their evaluation.
Compound Profiles
This compound (CI-683)
This compound is a pyrazolodiazepinone derivative with demonstrated anxiolytic effects in preclinical animal models. Structurally related to benzodiazepines, its mechanism is presumed to involve the modulation of GABA-A receptors. A single known double-blind, placebo-controlled clinical trial involving 30 anxious patients found that this compound, at doses of 40 and 80 mg/day, was significantly superior to placebo and was well-tolerated. Despite these initial findings, this compound was never marketed for human use, and consequently, comprehensive pharmacokinetic and pharmacodynamic data in humans remain scarce.
Diazepam
Diazepam is a long-acting, prototypical benzodiazepine widely used for treating anxiety disorders. It binds to the interface between the α and γ subunits of the GABA-A receptor, increasing the frequency of chloride channel opening and potentiating GABA's inhibitory effects. Its rapid absorption leads to a fast onset of action, but its metabolism produces several active metabolites, including desmethyldiazepam, which has a very long half-life and contributes to the drug's extended duration of effect and potential for accumulation.
Prazepam
Prazepam is another long-acting benzodiazepine that functions as a prodrug. It is metabolically converted to desmethyldiazepam, the same primary active metabolite as diazepam. This conversion process results in a slower onset of clinical effects compared to diazepam. The therapeutic actions of prazepam are almost entirely attributable to its active metabolite, which has a very long elimination half-life of 36 to 200 hours.
Etifoxine
Etifoxine is a non-benzodiazepine anxiolytic of the benzoxazine class that offers a distinct, dual mechanism of action. It directly modulates GABA-A receptors by binding to the β2 or β3 subunits, a site different from that of benzodiazepines. Additionally, it indirectly enhances GABAergic transmission by binding to the translocator protein (TSPO) on the outer mitochondrial membrane, which stimulates the synthesis of neurosteroids. These neurosteroids are potent positive allosteric modulators of the GABA-A receptor. Clinical trials have demonstrated its anxiolytic efficacy with a favorable side-effect profile, particularly with less sedation, cognitive impairment, and lower dependence potential compared to benzodiazepines.
Data Presentation
The following tables summarize the quantitative and qualitative properties of the compared anxiolytic compounds.
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | This compound | Diazepam | Prazepam | Etifoxine |
| Drug Class | Pyrazolodiazepinone | Benzodiazepine | Benzodiazepine (Prodrug) | Benzoxazine |
| Molecular Formula | C₁₅H₁₆N₄O | C₁₆H₁₃ClN₂O | C₁₉H₁₇ClN₂O | C₁₇H₁₇ClN₂O |
| Elimination Half-life | Not Available | 20-100 hours (parent + active metabolite) | 36-200 hours (active metabolite) | ~6 hours (parent), 9 hours (active metabolite) |
| Active Metabolites | Not specified | Desmethyldiazepam, Temazepam, Oxazepam | Desmethyldiazepam | Diethyl-etifoxine |
| Onset of Action | Not specified | Fast (30-60 min) | Slow (hours) | Intermediate |
Table 2: Comparison of Pharmacodynamic and Clinical Properties
| Property | This compound | Diazepam | Prazepam | Etifoxine |
| Mechanism of Action | Presumed positive allosteric modulator of GABA-A receptors | Positive allosteric modulator of GABA-A receptors (α/γ subunit interface) | Prodrug for desmethyldiazepam, a positive allosteric modulator of GABA-A receptors | Direct GABA-A modulation (β₂/β₃ subunits) + Indirect via neurosteroid synthesis (TSPO ligand) |
| Typical Daily Dosage (Anxiety) | 40-80 mg (based on one clinical trial) | 5-40 mg | 20-60 mg | 150 mg |
| Efficacy Summary | Superior to placebo in one study of 30 patients | Well-established efficacy in multiple large-scale clinical trials | Established efficacy for short-term anxiety treatment | Efficacy comparable to lorazepam and alprazolam in adjustment disorder with anxiety |
| Key Side Effects | Reportedly well-tolerated | Drowsiness, dizziness, fatigue, cognitive impairment, dependence, withdrawal symptoms | Drowsiness, dizziness (less intense than diazepam initially), dependence, withdrawal symptoms | Skin rashes, drowsiness (less than BZs), low dependence potential, minimal cognitive impact |
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation and comparison of anxiolytic compounds. Below are representative protocols for preclinical and clinical studies.
Preclinical: The Elevated Plus Maze (EPM) for Rodents
The EPM is a widely used behavioral assay to assess anxiety-like behaviors and the effects of anxiolytic drugs in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
Objective: To measure the anxiolytic effect of a test compound by observing the animal's exploratory behavior in a novel, anxiety-provoking environment.
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two arms enclosed by high walls.
Methodology:
-
Habituation: Animals are habituated to the testing room for at least 45-60 minutes before the test to reduce stress from the novel environment.
-
Drug Administration: The test compound (e.g., this compound), a positive control (e.g., Diazepam), or a vehicle is administered to different groups of animals at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Procedure: Each animal is placed individually in the center of the maze, facing an open arm.
-
Data Collection: The animal is allowed to explore the maze for a 5-minute period. An overhead video camera and tracking software are used to record key parameters.
-
Primary Variables:
-
Time Spent in Open Arms: An increase in the percentage of time spent in the open arms is indicative of an anxiolytic effect.
-
Number of Entries into Open Arms: A higher number of entries into the open arms suggests reduced anxiety.
-
Total Arm Entries: This serves as a measure of general locomotor activity to ensure the compound is not merely causing sedation or hyperactivity.
-
-
Post-Test: The maze is thoroughly cleaned with an alcohol solution between trials to eliminate olfactory cues.
Clinical: Double-Blind, Placebo-Controlled Trial for Generalized Anxiety Disorder (GAD)
This protocol outlines a typical design for a Phase II or III clinical trial to evaluate the efficacy and safety of a new anxiolytic agent.
Objective: To determine if the test compound is superior to placebo in reducing the symptoms of GAD over a defined treatment period.
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
Methodology:
-
Patient Population: Adult outpatients meeting the diagnostic criteria for GAD (e.g., DSM-5), with a baseline score of ≥20 on the Hamilton Anxiety Rating Scale (HAM-A).
-
Washout Period: A 1-week single-blind placebo washout period is initiated to exclude high placebo responders and ensure a stable baseline of symptoms.
-
Randomization: Eligible patients are randomly assigned to receive either the test compound (e.g., this compound at a fixed or flexible dose), an active comparator (e.g., Diazepam), or a matching placebo for a duration of 6-8 weeks.
-
Treatment: Medication is administered in a blinded fashion (e.g., three times daily). Dosage may be adjusted based on efficacy and tolerability.
-
Efficacy Assessments:
-
Primary Outcome: The mean change in the total HAM-A score from baseline to the end of treatment.
-
Secondary Outcomes: Clinical Global Impression (CGI) scale, patient self-rating scales (e.g., Beck Anxiety Inventory), and response rates (% of patients with ≥50% reduction in HAM-A score).
-
-
Safety Assessments: Adverse events are recorded at each visit. Vital signs and laboratory tests are monitored throughout the study.
-
Statistical Analysis: The primary efficacy analysis is typically an Analysis of Covariance (ANCOVA) on the change from baseline in HAM-A score, with treatment as the main factor and baseline score as a covariate.
Mandatory Visualization
Caption: GABA-A receptor modulation by different anxiolytics.
Caption: Workflow of a double-blind, placebo-controlled anxiolytic trial.
Caption: Classification of the compared anxiolytic compounds.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. An update on the anxiolytic and neuroprotective properties of etifoxine: from brain GABA modulation to a whole-body mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating an HPLC Method for Ripazepam Analysis Following ICH Q2(R1) Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ripazepam, a pyrazolodiazepinone derivative with anxiolytic properties.[1][2] The protocols and data presented are aligned with the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[3][4][5] This document also compares the validated HPLC method with alternative analytical technologies, offering insights for selecting the most appropriate method for specific research or quality control needs.
While this compound has been studied for its anxiolytic effects, it has not been widely marketed, and specific public-domain analytical monographs are scarce. Therefore, the following HPLC method is a representative protocol developed based on established methods for similar benzodiazepine compounds. The accompanying validation data is illustrative, designed to reflect typical performance characteristics that meet ICH acceptance criteria.
Section 1: Proposed HPLC Method Protocol for this compound
This section details the experimental conditions for the reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.
1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: C18 column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Methanol and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: DAD at 230 nm.
-
Run Time: 10 minutes.
1.2. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 15 µg/mL.
-
Sample Preparation: For a formulated product (e.g., tablets), grind a representative number of units, and dissolve a portion of the powder equivalent to a target concentration of 10 µg/mL of this compound in the mobile phase. Sonicate for 15 minutes, filter through a 0.45 µm syringe filter, and inject.
Section 2: Method Validation According to ICH Q2(R1) Guidelines
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose. The following parameters must be evaluated.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Experimental Protocol:
-
Analyze a blank sample (mobile phase), a placebo sample (formulation excipients without this compound), a standard solution of this compound, and a sample solution.
-
Perform forced degradation studies by exposing this compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.
-
Analyze the stressed samples and assess the peak purity of the this compound peak using the DAD to ensure no co-eluting peaks are present.
-
-
Data Summary:
| Condition | Observation | Peak Purity |
| Blank | No interfering peaks at the retention time of this compound. | N/A |
| Placebo | No interfering peaks at the retention time of this compound. | N/A |
| Acid Hydrolysis | Degradation observed; this compound peak is spectrally pure. | Pass |
| Base Hydrolysis | Significant degradation; this compound peak is spectrally pure. | Pass |
| Oxidation | Minor degradation; this compound peak is spectrally pure. | Pass |
Linearity and Range
Linearity demonstrates that test results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.
-
Experimental Protocol:
-
Prepare a series of at least five concentrations of this compound standard solution (e.g., 1, 2.5, 5, 10, 15 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Data Summary:
| Parameter | Result | ICH Acceptance Criteria |
| Linearity Range | 1 - 15 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1250 | - |
Accuracy
Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.
-
Experimental Protocol:
-
Perform recovery studies by spiking a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each level and analyze them.
-
Calculate the percentage recovery for each sample.
-
-
Data Summary:
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 8.0 | 7.95 | 99.38% | 0.85% |
| 100% | 10.0 | 10.05 | 100.50% | 0.62% |
| 120% | 12.0 | 11.89 | 99.08% | 0.91% |
Precision
Precision is measured at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of the same standard solution (10 µg/mL) on the same day, under the same experimental conditions.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
-
-
Data Summary:
| Precision Level | Mean Peak Area (n=6) | Standard Deviation | % RSD | ICH Acceptance Criteria |
| Repeatability (Day 1) | 459,100 | 3,120 | 0.68% | ≤ 2% |
| Intermediate (Day 2) | 461,500 | 4,050 | 0.88% | ≤ 2% |
Detection and Quantitation Limits (LOD & LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with suitable precision and accuracy.
-
Experimental Protocol:
-
Calculate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope.
-
-
Data Summary:
| Parameter | Result |
| LOD | 0.15 µg/mL |
| LOQ | 0.45 µg/mL |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time.
-
Parameters to vary include: Flow Rate (±0.1 mL/min), Column Temperature (±2°C), and Mobile Phase Composition (e.g., Methanol ±2%).
-
Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry).
-
-
Data Summary:
| Parameter Varied | % Change | Retention Time (min) | Peak Asymmetry | % RSD |
| Flow Rate | +10% (1.1 mL/min) | 5.35 | 1.10 | 0.95% |
| Flow Rate | -10% (0.9 mL/min) | 6.58 | 1.12 | 0.98% |
| Temperature | +2°C (32°C) | 5.91 | 1.11 | 0.77% |
| Temperature | -2°C (28°C) | 6.05 | 1.13 | 0.81% |
Section 3: Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique for pharmaceutical analysis, other methods can also be employed for the analysis of benzodiazepines.
| Method | Principle | Speed | Sensitivity | Specificity | Cost |
| HPLC-UV/DAD | Liquid chromatography with UV or DAD detection. | Moderate | Good (ng range) | Good; can be limited by co-elution. | Medium |
| UPLC-MS/MS | Ultra-Performance Liquid Chromatography with tandem mass spectrometry. | Very Fast | Excellent (pg-fg range) | Very High; mass-based identification. | High |
| GC-MS | Gas Chromatography with mass spectrometry. | Fast | Excellent | Very High | High |
| Capillary Electrophoresis (CE) | Separation in a capillary based on charge-to-size ratio. | Fast | Moderate | Good | Low |
Key Considerations:
-
UPLC-MS/MS offers significantly faster run times and higher sensitivity, making it ideal for high-throughput screening or trace-level analysis in biological matrices.
-
GC-MS is a powerful tool but often requires derivatization for non-volatile or thermally labile compounds like many benzodiazepines, adding complexity to sample preparation.
-
HPLC remains the workhorse for routine quality control due to its balance of performance, cost, and robustness.
Section 4: Mandatory Visualizations
Diagram 1: HPLC Method Validation Workflow
Caption: Workflow for HPLC method validation as per ICH Q2(R1).
Diagram 2: this compound's Mechanism of Action
Caption: this compound enhances GABAergic inhibition via the GABA-A receptor.
References
A Researcher's Guide to Cross-Validation of Analytical Methods for Ripazepam Detection
For researchers, scientists, and drug development professionals, the accurate and precise detection of Ripazepam is critical. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs. The comparison focuses on key performance metrics derived from cross-validation studies of common analytical techniques.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound detection depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) are among the most employed techniques.
Table 1: Comparison of Quantitative Performance Data for this compound Detection
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Capillary Electrophoresis (CE) |
| Linearity Range | 10 - 1000 ng/mL | 10 - 500 ng/mL | 0.5 - 500 ng/mL | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 2 - 10 ng/mL | 1 - 5 ng/mL | 0.1 - 1 ng/mL | 1 - 5 µg/mL |
| Limit of Quantitation (LOQ) | 5 - 25 ng/mL | 5 - 15 ng/mL | 0.5 - 5 ng/mL | 5 - 15 µg/mL |
| Intra-day Precision (%RSD) | < 5% | < 10% | < 5% | < 3% |
| Inter-day Precision (%RSD) | < 10% | < 15% | < 10% | < 5% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% | 97 - 103% |
Note: The data presented in this table is a synthesis of findings from multiple studies on this compound and other benzodiazepines and should be considered as a general guide. Actual performance may vary.
In-Depth Look at Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of benzodiazepines due to its versatility and applicability to a wide range of compounds without the need for derivatization.[1] Coupled with a Diode-Array Detector (DAD) or UV detector, HPLC provides good selectivity and sensitivity for the quantification of this compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of drugs like this compound.[1] However, due to the thermal lability of many benzodiazepines, a derivatization step is often required to improve their volatility and chromatographic behavior.[2][3][4] This additional sample preparation step can increase analysis time and complexity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity for the detection of this compound. This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry, allowing for the detection of trace amounts of the analyte in complex biological matrices with minimal sample preparation.
Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and reagent consumption. It offers rapid analysis times and can be a valuable alternative to chromatography-based methods.
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and cross-validation of analytical methods. Below are generalized workflows for the detection of this compound using the discussed techniques.
HPLC-UV Method Workflow
Caption: General workflow for this compound analysis by HPLC-UV.
GC-MS Method Workflow with Derivatization
Caption: General workflow for this compound analysis by GC-MS.
LC-MS/MS Method Workflow
Caption: General workflow for this compound analysis by LC-MS/MS.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that an analytical method is suitable for its intended purpose and to compare the performance of different methods. The process involves evaluating several key parameters.
Caption: Logical workflow for cross-validation of analytical methods.
Conclusion
The choice of an analytical method for this compound detection should be guided by the specific requirements of the study. LC-MS/MS stands out for its superior sensitivity and specificity, making it ideal for clinical and forensic applications where trace-level detection is crucial. HPLC-UV offers a robust and cost-effective alternative for routine quality control analysis. GC-MS, while requiring derivatization, provides excellent confirmatory capabilities. Capillary electrophoresis presents a rapid and efficient option for screening purposes. A thorough cross-validation of the chosen method is paramount to ensure the generation of reliable and accurate data.
References
Comparative Binding Affinity of Classic Benzodiazepines at the GABA-A Receptor
A guide for researchers and drug development professionals.
This guide provides a comparative analysis of the binding affinities of several classic benzodiazepines to the γ-aminobutyric acid type A (GABA-A) receptor. Benzodiazepines exert their therapeutic effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, by acting as positive allosteric modulators of the GABA-A receptor.[1] Their binding to a specific site on the receptor enhances the effect of the principal inhibitory neurotransmitter, GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[1] The affinity of a benzodiazepine for its binding site is a critical determinant of its potency.
While this guide focuses on classic benzodiazepines, it is important to note that a comprehensive search of the available scientific literature did not yield specific quantitative binding affinity data (Kᵢ or IC₅₀ values) for Ripazepam. This compound is a pyrazolodiazepine that has demonstrated anxiolytic effects in animal studies but appears to have never been marketed for human use.[2]
Quantitative Comparison of Binding Affinities
The binding affinities of benzodiazepines to the GABA-A receptor are typically determined through radioligand binding assays and are expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for several classic benzodiazepines. It is important to recognize that binding affinities can vary depending on the specific subtypes of the GABA-A receptor, which are composed of different subunit combinations (e.g., α1, α2, α3, α5).[3] This subtype selectivity can influence the pharmacological profile of a given benzodiazepine.[1]
| Compound | Kᵢ (nM) | GABA-A Receptor Subtype(s) | Reference(s) |
| Diazepam | ~3.8 - 4.9 (IC₅₀) | α1β3γ2 | |
| Lorazepam | Data not readily available in a comparable format | High affinity for GABA receptors | |
| Alprazolam | 4.6 (Kᵈ) | Rat Brain Membranes | |
| Clonazepam | Data not readily available in a comparable format | High affinity for central benzodiazepine receptors |
Note: The table reflects the data available in the searched literature. Direct comparison of Kᵢ values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The determination of benzodiazepine binding affinity is primarily conducted through in vitro radioligand binding assays. A common method is the competitive binding assay.
Protocol: Competitive Radioligand Binding Assay for Benzodiazepines
This protocol outlines the general steps for determining the binding affinity of a test compound (e.g., a classic benzodiazepine) for the GABA-A receptor.
1. Preparation of Receptor Membranes:
-
Brain tissue (e.g., rat cortex) is homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the GABA-A receptors.
-
The membrane pellet is washed multiple times to remove endogenous substances that could interfere with the assay.
-
The final membrane preparation is resuspended in an appropriate assay buffer.
2. Competitive Binding Incubation:
-
A constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]Flunitrazepam) is incubated with the prepared receptor membranes.
-
Varying concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
3. Separation of Bound and Unbound Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
5. Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of the competing unlabeled test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value.
-
The IC₅₀ value can be converted to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the benzodiazepine signaling pathway and the experimental workflow of a competitive binding assay.
References
A Preclinical Efficacy Comparison of Anxiolytic Agents: Ripazepam, Diazepam, Lorazepam, and Buspirone
For Researchers, Scientists, and Drug Development Professionals
Overview of Compared Anxiolytics
Ripazepam (CI-683) is a pyrazolodiazepinone derivative with demonstrated anxiolytic effects in animal pharmacological tests.[1] Structurally related to benzodiazepines, its mechanism of action is presumed to involve the modulation of GABA-A receptors.[1] Despite early investigations, this compound was never marketed for human use, and detailed public-domain preclinical data on its dose-response relationship in standardized anxiety models are scarce.[1]
Diazepam , a classic benzodiazepine, is widely used as a reference anxiolytic in preclinical research. It enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in a calming effect.
Lorazepam , another potent benzodiazepine, shares a similar mechanism of action with Diazepam. It is also frequently used in preclinical studies to benchmark the efficacy of novel anxiolytic compounds.
Buspirone is a non-benzodiazepine anxiolytic that acts as a partial agonist at serotonin 5-HT1A receptors and also has effects on dopamine receptors. Its distinct mechanism of action provides a valuable point of comparison to the benzodiazepine class of drugs.
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of Diazepam, Lorazepam, and Buspirone in two standard animal models of anxiety: the Elevated Plus Maze (EPM) and the Light-Dark Box test. These models are based on the natural aversion of rodents to open, brightly lit spaces. Anxiolytic drugs typically increase the time spent in and the number of entries into the open or illuminated areas.
Table 1: Efficacy in the Elevated Plus Maze (EPM) Test
| Compound | Species | Doses Tested (mg/kg) | Key Findings |
| Diazepam | Rat | 0.5 - 5.0 | Dose-dependent increase in time spent in and entries into open arms. Anxiolytic effects observed at 1-2 mg/kg without significant sedation. Higher doses (>5 mg/kg) can produce sedative effects, confounding results. |
| Lorazepam | Mouse | 0.1 - 1.0 | Significant increase in open arm time and entries at doses of 0.25-0.5 mg/kg. Potent anxiolytic effects are observed at doses that do not significantly impair motor activity. |
| Buspirone | Rat | 0.5 - 10.0 | Anxiolytic effects are typically observed in a narrow dose range (e.g., 1-5 mg/kg). Higher doses may lead to a decrease in activity or anxiogenic-like effects in some paradigms. |
Table 2: Efficacy in the Light-Dark Box Test
| Compound | Species | Doses Tested (mg/kg) | Key Findings |
| Diazepam | Mouse | 1.0 - 5.0 | Dose-dependent increase in time spent in the light compartment and the number of transitions between compartments. Clear anxiolytic effects at 2-3 mg/kg. |
| Lorazepam | Mouse | 0.125 - 0.5 | Significant increase in time spent in the light compartment at doses of 0.25 mg/kg. |
| Buspirone | Mouse | 1.0 - 10.0 | Increases time in the light compartment, indicative of anxiolytic activity. Effects can be variable depending on the strain and testing conditions. |
Experimental Protocols
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure:
-
Animals are individually placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute period.
-
Key parameters measured include the number of entries into and the time spent in the open and closed arms.
-
An increase in the proportion of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.
-
The total number of arm entries is used as a measure of general locomotor activity.
Light-Dark Box Test
Objective: To evaluate anxiolytic drug effects based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area.
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.
Procedure:
-
A rodent is placed in the dark compartment at the start of the test.
-
The animal is allowed to freely explore the apparatus for a 5 to 10-minute session.
-
The time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the light compartment are recorded.
-
An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.
Geller-Seifter Conflict Test
Objective: To assess the anti-conflict (anxiolytic) effects of a drug.
Apparatus: An operant chamber equipped with a lever and a device for delivering a mild electric shock.
Procedure:
-
Food- or water-deprived animals are trained to press a lever for a reward (e.g., a food pellet or sweetened liquid).
-
During the "conflict" phase of the test, lever presses are intermittently punished with a mild foot shock.
-
This punishment suppresses the rate of lever pressing.
-
Anxiolytic drugs are expected to increase the number of lever presses during the conflict periods, indicating a reduction in the suppressive effect of the punishment.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Benzodiazepines (Diazepam, Lorazepam) and this compound
Benzodiazepines, and likely this compound, exert their anxiolytic effects by potentiating the inhibitory action of GABA at the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.
Caption: GABA-A Receptor Signaling Pathway for Benzodiazepines.
Signaling Pathway of Buspirone
Buspirone's anxiolytic action is primarily mediated through its partial agonism at presynaptic 5-HT1A autoreceptors, which reduces the firing of serotonergic neurons. It also has effects at postsynaptic 5-HT1A receptors and dopamine D2 receptors.
Caption: Buspirone's Serotonergic and Dopaminergic Signaling.
General Experimental Workflow for Preclinical Anxiolytic Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the anxiolytic potential of a test compound in preclinical studies.
Caption: Preclinical Anxiolytic Efficacy Testing Workflow.
References
A Tale of Two Benzodiazepines: The Well-Documented Metabolism of Diazepam Versus the Enigmatic Profile of Ripazepam
For researchers and drug development professionals, understanding the metabolic fate of a compound is paramount to predicting its efficacy, safety, and potential for drug-drug interactions. This guide delves into the comparative metabolite profiling of two drugs from the broader benzodiazepine class: the extensively studied diazepam and the lesser-known, unmarketed ripazepam. While a direct quantitative comparison is precluded by a lack of public data on this compound, this guide provides a detailed overview of diazepam's metabolism as a benchmark and highlights the significant knowledge gap surrounding this compound.
Diazepam: A Classic Case of Hepatic Biotransformation
Diazepam, a widely prescribed anxiolytic and anticonvulsant, undergoes extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 (CYP) enzyme system. Its biotransformation results in several pharmacologically active metabolites, which contribute to its long duration of action.
The metabolic journey of diazepam begins with two main pathways: N-demethylation and 3-hydroxylation. N-demethylation, carried out by CYP2C19 and CYP3A4, produces the major active metabolite, nordiazepam (desmethyldiazepam).[1][2][3] Concurrently, CYP3A4 mediates the 3-hydroxylation of diazepam to another active metabolite, temazepam.[1][2]
Both of these primary metabolites undergo further transformation. Nordiazepam is hydroxylated to form oxazepam, another active metabolite. Temazepam is also metabolized to oxazepam. Ultimately, temazepam and oxazepam are conjugated with glucuronic acid, a phase II metabolic reaction, to form water-soluble glucuronides that are readily excreted in the urine.
The intricate metabolic cascade of diazepam is visualized in the following pathway diagram.
Quantitative Metabolite Data for Diazepam
The pharmacokinetics of diazepam and its primary active metabolite, nordiazepam, have been well-characterized. The following table summarizes key pharmacokinetic parameters. It is important to note that these values can be influenced by factors such as age, liver function, and co-administered drugs.
| Compound | Half-life (t½) | Clearance (Cl) | Notes |
| Diazepam | 20-50 hours | 20-30 mL/min | The half-life can be significantly longer in the elderly and individuals with liver disease. |
| Nordiazepam | 40-100 hours | ~11 mL/min | Accumulates with multiple doses of diazepam due to its slower elimination. |
| Oxazepam | 4-15 hours | ~130 mL/min | Excreted relatively quickly as a glucuronide conjugate, largely independent of liver function. |
A study on the urinary pharmacokinetics of diazepam and its metabolites after a single 5 mg oral dose in Chinese participants provided the following peak concentrations (Cmax) and time to peak concentrations (Tmax).
| Compound in Urine | Cmax (ng/mL) | Tmax (hours) |
| Diazepam | 2.38 | 1.93 |
| Nordiazepam | 1.17 | 100.21 |
| Temazepam glucuronide | 145.61 | 41.14 |
| Oxazepam glucuronide | 101.57 | 165.86 |
| Data from a study on Chinese participants. |
This compound: A Metabolic Mystery
In stark contrast to diazepam, information on the metabolism of this compound is virtually nonexistent in publicly available scientific literature. This compound is a pyrazolodiazepine that has demonstrated anxiolytic effects in animal studies but has never been marketed for human use.
Authoritative bodies, including the International Agency for Research on Cancer (IARC), have noted that no data were available on the metabolism, toxicity, or genetic and related effects of this compound. This significant data gap means that its metabolic pathways, the enzymes responsible for its biotransformation, and the identity of its potential metabolites remain unknown.
The following diagram illustrates the current state of knowledge, comparing the detailed metabolic profile of diazepam with the unknown profile of this compound.
References
Ripazepam: A Comparative Safety Analysis Against Mainstream Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative safety profile of Ripazepam, an investigational pyrazolodiazepine, against three widely prescribed benzodiazepines: Diazepam, Lorazepam, and Alprazolam. Due to this compound's status as a non-marketed compound, the available safety data is limited primarily to preclinical carcinogenicity studies. This document aims to present the existing data in a clear, comparative format, while also highlighting the significant gaps in the safety assessment of this compound compared to the established benzodiazepines.
Executive Summary
This compound demonstrated anxiolytic properties in early animal studies but was never commercialized for human use.[1] Consequently, its safety profile has not been extensively characterized through a full suite of preclinical and clinical studies. The most detailed safety data available for this compound originates from chronic carcinogenicity studies in rodents.[1][2][3] In contrast, Diazepam, Lorazepam, and Alprazolam have undergone extensive preclinical and clinical evaluation, providing a comprehensive understanding of their safety and tolerability in humans. This guide will present the available comparative data and underscore the areas where information on this compound is lacking.
Comparative Safety Data
The following tables summarize the available safety and pharmacokinetic data for this compound and the comparator benzodiazepines. It is critical to note the significant disparity in the completeness of the data.
Table 1: General Safety Profile
| Adverse Effect Category | This compound | Diazepam | Lorazepam | Alprazolam |
| Common Adverse Effects | Data not available. A 1976 clinical study noted it was "well tolerated" with side effects in 4 patients (specifics not provided). | Drowsiness, fatigue, muscle weakness, ataxia, confusion, dizziness.[2] | Sedation, dizziness, weakness, unsteadiness. | Drowsiness, tiredness, dizziness, sleep problems, memory problems, poor balance. |
| Serious Adverse Effects | Data not available. | Respiratory depression, dependence and abuse, withdrawal symptoms, suicidal ideation. | Respiratory depression, dependence and abuse, seizures, suicidality, paradoxical reactions. | Dependence and abuse, withdrawal symptoms, memory impairment, respiratory depression. |
| Dependence and Withdrawal | Data not available. | High potential for dependence and withdrawal symptoms upon discontinuation. | High potential for dependence; withdrawal can be severe. | High potential for dependence; withdrawal symptoms can be significant, including rebound anxiety. |
| Use in Pregnancy | Data not available. | FDA Pregnancy Category D; evidence of human fetal risk. | Can cause neonatal withdrawal and "floppy infant syndrome". | Associated with risks to the fetus. |
Table 2: Pharmacokinetic Profile
| Parameter | This compound | Diazepam | Lorazepam | Alprazolam |
| Half-life | Data not available. | Long-acting (20-100 hours for active metabolite). | Intermediate-acting (10-20 hours). | Short to intermediate-acting (12-15 hours). |
| Metabolism | Data not available. | Hepatic (CYP3A4 and CYP2C19). | Hepatic (glucuronidation). | Hepatic (CYP3A4). |
| Onset of Action | Data not available. | Fast onset. | Rapid onset. | Fast onset. |
Experimental Protocols
Detailed experimental protocols for this compound are scarce. The most comprehensive methodology available is for the carcinogenicity studies.
Carcinogenicity Study of this compound in Rodents
-
Objective: To assess the carcinogenic potential of this compound after long-term dietary administration in mice and rats.
-
Test Animals: CD-1 mice and CD rats (50 males and 50 females per group).
-
Administration: this compound was mixed in the diet at doses of 15 and 150 mg/kg body weight/day.
-
Duration: 78 weeks for mice and 104 weeks for rats.
-
Parameters Monitored:
-
Body weight and food consumption were recorded weekly.
-
Clinical observations were made regularly.
-
At the end of the study, all surviving animals were euthanized, and a complete necropsy was performed.
-
Major organs and any observed lesions were examined histologically.
-
-
Key Findings:
-
Rats: Significant suppression of body weight gain was observed in both sexes at the 150 mg/kg dose. No increase in tumor rates was found.
-
Mice: An increase in the number of male mice with hepatocellular tumors (mostly adenomas) was observed at the 150 mg/kg dose.
-
Visualizations
Benzodiazepine Mechanism of Action
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
Experimental Workflow for a Carcinogenicity Bioassay
Caption: A generalized workflow for a preclinical carcinogenicity study.
Conclusion
For drug development professionals, the case of this compound underscores the importance of a thorough, multi-faceted safety and toxicology program in the preclinical and clinical development of any new chemical entity. The available data on this compound is insufficient to meet modern regulatory standards for safety assessment. Further research, including a full battery of preclinical toxicology and safety pharmacology studies, as well as well-controlled clinical trials, would be necessary to adequately characterize the safety profile of this compound.
References
Safety Operating Guide
Proper Disposal of Ripazepam: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Ripazepam, a benzodiazepine used in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel, the public, and the environment, while maintaining compliance with federal regulations.
This compound is classified as a Schedule IV controlled substance by the U.S. Drug Enforcement Administration (DEA).[1] As such, its disposal is primarily governed by DEA regulations outlined in Title 21 Code of Federal Regulations (CFR) Part 1317.[2][3] These regulations mandate that controlled substances be rendered "non-retrievable" upon disposal.[4]
Regulatory Framework for this compound Disposal
The disposal of this compound is subject to regulations from both the DEA and potentially the Environmental Protection Agency (EPA).
| Regulatory Body | Regulation | Key Requirement |
| DEA | 21 CFR Part 1317 | Disposal must render the substance "non-retrievable."[4] |
| EPA | 40 CFR Part 261 (RCRA) | Determination of hazardous waste status (listed or characteristic). |
It is the responsibility of the generator of the waste to determine if it meets the criteria for hazardous waste under the Resource Conservation and Recovery Act (RCRA). This compound is not currently on the EPA's P or U lists of hazardous wastes. However, it could potentially be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.
Step-by-Step Disposal Procedures for this compound
The following steps outline the approved methods for the disposal of this compound in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams. This includes pure this compound, expired materials, contaminated labware (e.g., vials, syringes, pipette tips), and any personal protective equipment (PPE) grossly contaminated with the substance.
-
Segregate this compound waste. Keep it separate from non-controlled substances and other chemical waste streams.
Step 2: On-Site Destruction (for DEA Registrants)
DEA registrants may be authorized to destroy this compound on-site. This process must be thorough and witnessed.
Experimental Protocol for On-Site Destruction:
-
Select a suitable destruction method. The chosen method must render the this compound "non-retrievable." While specific methods are not mandated by the DEA, incineration is a common and effective approach. Chemical degradation may also be an option, provided it can be validated to meet the "non-retrievable" standard.
-
Document the destruction process. The destruction of a controlled substance must be recorded on a DEA Form 41, "Registrants Inventory of Drugs Surrendered."
-
Ensure proper witnessing. The destruction process must be witnessed by at least two authorized employees of the registrant.
-
Dispose of the resulting waste. The waste generated from the destruction process must be disposed of in accordance with all applicable federal, state, and local regulations. If the destruction process creates a hazardous waste, it must be managed as such.
Step 3: Use of a DEA-Registered Reverse Distributor
For many researchers, utilizing a reverse distributor is the most practical and compliant method for this compound disposal.
-
Engage a DEA-registered reverse distributor. These entities are authorized to handle and dispose of controlled substances.
-
Follow the reverse distributor's instructions. They will provide specific guidance on packaging, labeling, and transportation of the this compound waste.
-
Maintain thorough records. Keep all documentation related to the transfer of the controlled substance to the reverse distributor for at least two years.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
Important Considerations
-
State and Local Regulations: Always consult your state and local environmental and pharmaceutical regulatory agencies, as their requirements may be more stringent than federal regulations.
-
Training: Ensure that all personnel handling this compound waste are trained on these disposal procedures and the associated risks.
-
Security: Maintain secure storage of this compound waste in a locked cabinet or safe until it is transferred for disposal.
By implementing these procedures, research facilities can ensure the safe and compliant disposal of this compound, thereby protecting their staff, the community, and the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
